3-(4-Bromophenyl)-1-ethylpiperazine
Description
BenchChem offers high-quality 3-(4-Bromophenyl)-1-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-1-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGRBYLTRRLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Bromophenyl)-1-ethylpiperazine mechanism of action
3-(4-Bromophenyl)-1-ethylpiperazine: Mechanism of Action & Pharmacological Profile
Executive Summary
3-(4-Bromophenyl)-1-ethylpiperazine is a synthetic psychoactive probe belonging to the 3-arylpiperazine class. Unlike the more common 1-arylpiperazines (e.g., mCPP, pBPP) which function primarily as serotonin receptor agonists, 3-substituted piperazines are structurally and mechanistically distinct, acting predominantly as Monoamine Releasing Agents (MRAs) .
The molecule combines a 3-phenylpiperazine scaffold—a known norepinephrine-dopamine releasing core—with a para-bromo substituent and an N-ethyl chain. Based on Structure-Activity Relationship (SAR) analysis of homologous series (e.g., 4-bromoamphetamine, 3-phenylpiperazine), this compound is characterized as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) with a pronounced bias toward serotonergic signaling due to the halogenation.
Key Pharmacological Pillars:
-
Primary Mechanism: Transporter-mediated monoamine efflux (SERT > NET > DAT).
-
Secondary Mechanism: Vesicular Monoamine Transporter 2 (VMAT2) disruption.
-
Chemical Classification: Chiral 1,3-disubstituted piperazine.
Chemical Identity & Structural Pharmacology
The structural architecture of 3-(4-Bromophenyl)-1-ethylpiperazine dictates its binding kinetics and selectivity profile.
| Feature | Structural Component | Pharmacological Impact |
| Core Scaffold | Piperazine Ring | Provides the secondary/tertiary amine necessary for transporter substrate recognition. |
| 3-Position | 4-Bromophenyl Group | Selectivity Switch: The bulky, lipophilic bromine atom at the para position of the phenyl ring significantly increases affinity for the Serotonin Transporter (SERT), shifting the profile from a stimulant (DA/NE) to an empathogen/entactogen (5-HT). |
| 1-Position | Ethyl Group | Metabolic & Potency Modulator: N-ethylation increases lipophilicity compared to the naked amine, facilitating Blood-Brain Barrier (BBB) penetration. It also protects the nitrogen from rapid oxidative deamination, prolonging duration of action. |
| Chirality | C3 Stereocenter | The molecule possesses a chiral center at C3. In analogous 3-phenylpiperazines, the (S)-enantiomer typically exhibits higher potency for monoamine release, while the (R)-enantiomer may be less active or act as a reuptake inhibitor. |
Mechanism of Action (Detailed)
The mechanism of 3-(4-Bromophenyl)-1-ethylpiperazine operates through a dual-phase process involving plasma membrane transporters and vesicular storage systems.
Phase 1: Transporter-Mediated Influx & Efflux
The compound acts as a substrate for monoamine transporters, mimicking endogenous neurotransmitters to gain entry into the presynaptic neuron.
-
Recognition: The protonated amine binds to the orthosteric site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .
-
Translocation: The transporter undergoes a conformational change, moving the drug from the synaptic cleft into the cytoplasm.
-
Reverse Transport: Once intracellular, the drug triggers the phosphorylation of the transporter (via PKC/CaMKII pathways), reversing the direction of transport. This causes the transporter to pump endogenous serotonin and norepinephrine out of the cell into the synapse.
Phase 2: VMAT2 Disruption (The "Pump" Mechanism)
Once inside the cytosol, the compound targets the Vesicular Monoamine Transporter 2 (VMAT2) on synaptic vesicles.
-
Vesicular Entry: It enters the vesicle, dissipating the pH gradient (
pH) required for monoamine retention. -
Cytosolic Surge: This pH disruption forces stored monoamines (5-HT, DA, NE) out of the vesicle and into the cytoplasm.
-
Efflux: The massive increase in cytosolic concentration drives the reverse transport mechanism described in Phase 1, leading to a supraphysiological release of neurotransmitters.
Pathway Visualization
Figure 1: Dual-mechanism of monoamine release involving SERT reversal and VMAT2 disruption.
Pharmacokinetics & Metabolism
Understanding the metabolic fate is crucial for interpreting in vivo data, as the N-dealkylated metabolite is likely bioactive.
-
Phase I Metabolism:
-
N-Deethylation: The primary metabolic route is CYP450-mediated N-deethylation to form 3-(4-bromophenyl)piperazine .
-
Bioactivity of Metabolite: The metabolite (3-arylpiperazine) retains potent monoamine releasing properties but is more hydrophilic, potentially altering its distribution volume.
-
-
Phase II Metabolism:
-
Glucuronidation and sulfation of the phenyl ring (if hydroxylation occurs) or direct conjugation of the secondary amine.
-
Figure 2: Primary metabolic pathway yielding the bioactive 3-arylpiperazine core.
Experimental Validation Protocols
To validate the proposed mechanism, the following assays are the gold standard.
Protocol A: In Vitro Monoamine Uptake/Release Assay
Objective: Determine if the compound is a reuptake inhibitor or a releaser.
-
Preparation: Prepare synaptosomes from rat brain striatum (for DA) and hippocampus (for 5-HT/NE).
-
Loading: Pre-load synaptosomes with radiolabeled neurotransmitters (
, ). -
Incubation: Incubate with test compound (0.1 nM – 10
M) for 15 minutes at 37°C. -
Differentiation Step:
-
Uptake Inhibition: Add compound before radioligand.
-
Release: Load radioligand first, wash, then add compound.
-
-
Quantification: Terminate reaction by rapid filtration. Measure retained radioactivity via liquid scintillation counting.
-
Result Interpretation: A decrease in retained radioactivity in the "Release" setup confirms MRA activity.
-
Protocol B: Radioligand Binding Assay (Selectivity)
Objective: Assess affinity for 5-HT2 receptors (hallucinogenic/cardiac risk).
-
Membrane Prep: HEK293 cells expressing human 5-HT2A or 5-HT2C receptors.
-
Ligand: Use
(for 5-HT2A) or (for 5-HT2C). -
Competition: Displace radioligand with increasing concentrations of 3-(4-Bromophenyl)-1-ethylpiperazine.
-
Analysis: Calculate
values using the Cheng-Prusoff equation.-
Target:
nM suggests low direct receptor risk; nM implies significant direct agonism/antagonism.
-
Safety & Toxicology
-
Serotonin Syndrome: Due to the combined mechanism of release and reuptake inhibition, there is a high risk of serotonin toxicity if combined with MAOIs or SSRIs.
-
Neurotoxicity: Halogenated amphetamines (e.g., PCA, 4-BA) are known serotonergic neurotoxins. While piperazines are generally less neurotoxic, the 4-bromo substituent raises a red flag for potential long-term depletion of 5-HT markers (TPH, SERT).
-
Cardiotoxicity: If the compound exhibits high affinity for 5-HT2B receptors (common in piperazines), chronic use could lead to valvular heart disease.
References
-
Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related designer drugs.
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.
-
Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP).[1][2]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[2]
-
PubChem Compound Summary. (2025). tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (Precursor).
-
Welz, A., & Koba, M. (2020).[2] Piperazine derivatives as dangerous abused compounds.[1][2]
Sources
Pharmacological Characterization of 3-(4-Bromophenyl)-1-ethylpiperazine: A Structural & Mechanistic Analysis
Topic: Potential Biological Targets of 3-(4-Bromophenyl)-1-ethylpiperazine Content Type: Technical Whitepaper / Pharmacological Investigation Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
3-(4-Bromophenyl)-1-ethylpiperazine (hereafter referred to as 3-4-BPEP ) represents a specific regioisomer of the phenylpiperazine class, distinct from the more common 1-(4-bromophenyl)piperazine (pBPP) scaffold found in serotonergic agents. Structurally, 3-4-BPEP integrates the 3-phenylpiperazine core—a privileged scaffold in monoamine modulator design (e.g., Mirtazapine intermediates)—with a lipophilic N1-ethyl tail and a para-bromo halogen substitution.
Based on Structure-Activity Relationship (SAR) extrapolation from homologous 3-phenylpiperazines and phenmetrazine derivatives, 3-4-BPEP is predicted to act primarily as a Monoamine Transporter Modulator with high affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), potentially exhibiting Triple Reuptake Inhibition (SNDRI) or releasing agent properties. This guide outlines the theoretical pharmacological profile, predicted targets, and the experimental protocols required for validation.
Chemical Profile & Structural Logic
The molecule consists of three distinct pharmacophoric elements that dictate its biological interactions:
| Component | Structural Feature | Pharmacological Implication |
| Core Scaffold | 3-Phenylpiperazine | A known template for monoamine reuptake inhibition. Structurally analogous to Phenmetrazine (3-phenylmorpholine), facilitating binding to DAT and NET pockets. |
| N-Substituent | 1-Ethyl Group | N-alkylation typically enhances lipophilicity (logP) and blood-brain barrier (BBB) permeability. In 3-phenylpiperazines, short alkyl chains (methyl/ethyl) often optimize affinity for DAT over NET. |
| Ring Substituent | 4-Bromo (Para-Br) | Halogenation at the para-position of the phenyl ring is a classic determinant for SERT selectivity . It also increases metabolic stability against para-hydroxylation. |
Structural Visualization
The following diagram illustrates the pharmacophore mapping of 3-4-BPEP.
Caption: Pharmacophore decomposition of 3-4-BPEP highlighting the functional contribution of each structural moiety to the predicted pharmacological profile.
Predicted Biological Targets
Primary Target: Monoamine Transporters (MATs)
The 3-phenylpiperazine scaffold is a bioisostere of 3-phenylmorpholine (Phenmetrazine). While Phenmetrazine is a potent releaser of Norepinephrine (NE) and Dopamine (DA), the addition of the 4-Bromo group fundamentally alters the selectivity profile.
-
Serotonin Transporter (SERT): High Probability. The 4-Br substituent is well-documented to enhance binding to SERT (e.g., in 4-bromoamphetamine or 4-bromomethcathinone). 3-4-BPEP is expected to inhibit 5-HT reuptake with
values likely in the low nanomolar range. -
Norepinephrine Transporter (NET): High Probability. The 3-phenylpiperazine core retains significant NET affinity.
-
Dopamine Transporter (DAT): Moderate Probability. The N-ethyl group supports DAT binding, but the bulky 4-Br group may sterically hinder the optimal fit in the DAT binding pocket compared to the unsubstituted parent.
Secondary Target: Sigma Receptors ( )
Piperazine derivatives are "privileged structures" for Sigma receptors.
-
Mechanism: Interaction with the basic nitrogen and the lipophilic aromatic wing.
-
Implication: Modulation of
receptors can influence neuroprotection, cognitive function, and potentially potentiate the behavioral effects of monoaminergic stimulation.
Tertiary Target: 5-HT2 Receptor Subtypes
Unlike 1-phenylpiperazines (e.g., mCPP) which are direct 5-HT receptor agonists, 3-phenylpiperazines act primarily via transporters. However, the 4-Br-phenyl moiety could confer weak partial agonism or antagonism at 5-HT2A or 5-HT2C , contributing to a complex psychoactive profile.
Mechanisms of Action: Synaptic Modulation
The primary mechanism is hypothesized to be the blockade of monoamine reuptake, leading to elevated synaptic concentrations of neurotransmitters.
Caption: Mechanistic pathway showing the blockade of monoamine transporters by 3-4-BPEP and the subsequent physiological cascades.
Experimental Validation Protocols
To confirm the predicted targets, the following standardized assays must be performed.
Protocol A: Radioligand Binding Assay (Target Affinity)
Objective: Determine the affinity constant (
-
Membrane Preparation: Isolate synaptic membranes from rat brain striatum (for DAT) and cortex (for SERT/NET) or use HEK293 cells stably expressing human transporters (hSERT, hNET, hDAT).
-
Ligand Selection:
-
Incubation: Incubate membranes with radioligand (approx.
concentration) and varying concentrations of 3-4-BPEP ( to M) in Tris-HCl buffer (pH 7.4) for 60-120 mins at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay
Objective: Distinguish between reuptake inhibition and substrate-induced release.
-
Cell Culture: Use synaptosomes or transfected cells (e.g., LLC-PK1 cells expressing transporters).
-
Uptake Phase: Pre-incubate cells with 3-4-BPEP for 10 mins. Add fluorescent monoamine mimetics (e.g., ASP+) or tritiated neurotransmitters (
-5-HT). -
Measurement: Stop reaction after 5-10 mins. Lyse cells and measure intracellular radioactivity.
-
Release Assay (Differentiation): Pre-load cells with
-neurotransmitter. Wash. Add 3-4-BPEP. If radioactivity in the supernatant increases significantly compared to control, the compound acts as a Releaser (substrate) rather than a pure Inhibitor .
Protocol C: Metabolic Stability (Microsomal Stability)
Objective: Assess the liability of the ethyl group and piperazine ring.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Reaction: Incubate 1 µM 3-4-BPEP at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Prediction: Watch for N-dealkylation (loss of ethyl) to form 3-(4-bromophenyl)piperazine , which may have a distinct pharmacological profile.
Safety & Toxicology Considerations
| Hazard Class | Mechanism | Risk Assessment |
| Cardiovascular | NET Inhibition / 5-HT2B Agonism | Potential for tachycardia and hypertension. 5-HT2B affinity (common in piperazines) poses a risk for valvular heart disease with chronic use. |
| Neurotoxicity | Serotonin Syndrome | Concurrent high affinity for SERT and release of 5-HT can precipitate serotonin syndrome. |
| Cytotoxicity | Reactive Metabolites | Halogenated piperazines can form reactive quinone-imine intermediates if the phenyl ring is metabolically activated. |
References
-
Roderick, W. R., et al. (1966). Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry.[3][1] Link (Establishes the synthetic route for 3-phenylpiperazines).
-
Negus, S. S., et al. (2006). Pharmacology of monoamine transporter ligands: comparisons of "cocaine-like" and "atypical" ligands.[1] Neuropsychopharmacology. Link (Grounds the SAR of monoamine uptake inhibitors).
-
Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and related designer drugs. Neuropharmacology.[4] Link (Provides comparative SAR for 4-bromo ring substitutions in monoamine modulators).
-
Poplawska, M., et al. (2022). Identification and structural characterization of phenylpiperazines (pBPP). Forensic Toxicology. Link (Reference for analytical characterization of bromophenylpiperazines).
-
Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Pharmacology Biochemistry and Behavior.[1] Link (Context for piperazine behavioral pharmacology).
Sources
- 1. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
3-(4-Bromophenyl)-1-ethylpiperazine and its Analogues: A Scaffold for CNS Drug Discovery
Executive Summary
Arylpiperazines represent a privileged class of pharmacophores in neuropharmacology, heavily utilized in the development of agents targeting monoaminergic systems. While traditional N4-arylpiperazines (e.g., mCPP, TFMPP) have been extensively studied[1], the specific regioisomeric scaffold of 3-(4-Bromophenyl)-1-ethylpiperazine offers a highly tunable vector for central nervous system (CNS) drug discovery. By shifting the aryl group to the C3 position and alkylating the N1 position, researchers can precisely modulate steric bulk, basicity, and lipophilicity. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, synthetic methodologies, and pharmacological profiling against serotonin (5-HT) and dopamine (DA) receptors.
Structural Rationale & Pharmacophore Mapping
The pharmacological behavior of arylpiperazines is dictated by their spatial geometry within the orthosteric binding pockets of G-protein coupled receptors (GPCRs). The design of 3-(4-Bromophenyl)-1-ethylpiperazine incorporates three critical causal elements:
-
The C3 4-Bromophenyl Group (Lipophilicity & Halogen Bonding): Unlike fluorine or chlorine, the larger bromine atom possesses a highly polarizable electron cloud. This creates an electropositive "sigma-hole" at the distal end of the C-Br bond, allowing it to engage in highly directional halogen bonding with electron-rich moieties (e.g., backbone carbonyls or aromatic residues like Tryptophan) in the receptor pocket. Furthermore, the increased lipophilicity drives blood-brain barrier (BBB) penetration[2].
-
The N1-Ethyl Substitution (Steric Bulk & Receptor Selectivity): The N-1 substituent is a primary determinant of binding affinity and selectivity, particularly for the 5-HT1A receptor[3]. Moving from an unsubstituted amine or a methyl group to an ethyl group increases steric bulk. This specific modification often shifts the binding preference away from 5-HT2A and towards 5-HT1A or Dopamine D3 receptors by optimally filling the hydrophobic accessory pocket adjacent to the conserved Aspartate residue in the transmembrane domain[2][3].
-
The Piperazine Core (Conformational Rigidity): The chair conformation of the piperazine ring vectorizes the N1-ethyl and C3-aryl groups in a rigid, predictable orientation, minimizing the entropic penalty upon receptor binding[4].
Synthesis & Derivatization Strategies
The synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine relies on the regioselective functionalization of the piperazine core. The presence of the bulky 4-bromophenyl group at C3 creates significant steric hindrance at the adjacent N4 nitrogen, allowing for selective reactions at the N1 position without the need for complex protection-deprotection schemes.
Step-by-Step Methodology: Regioselective N1-Alkylation
This protocol is designed as a self-validating system, utilizing inherent chemical properties to ensure regioselectivity and visual confirmation of reaction progress.
-
Preparation: Dissolve 1.0 equivalent of 3-(4-bromophenyl)piperazine in anhydrous acetonitrile (CH3CN). The choice of a polar aprotic solvent enhances the nucleophilicity of the amine.
-
Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3). Causality: K2CO3 acts as an acid scavenger to neutralize the hydrogen iodide (HI) byproduct, driving the equilibrium forward without being strong enough to cause unwanted side reactions.
-
Electrophile Addition: Dropwise add 1.1 equivalents of Ethyl Iodide (EtI) at 0°C, then slowly warm to 60°C. Causality: The steric bulk of the C3-aryl group physically blocks the N4 nitrogen. Consequently, the electrophilic attack by EtI occurs almost exclusively at the less hindered N1 position.
-
Reaction Completion Validation (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Mechanism: The starting material contains a secondary amine (N1) which will react with Ninhydrin to form a bright pink/purple spot (Ruhemann's purple). As the N1 position is alkylated to a tertiary amine, it loses its ability to form this chromophore. The complete disappearance of the Ninhydrin-active spot provides immediate, visual self-validation that the N-alkylation is complete.
-
Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure 3-(4-Bromophenyl)-1-ethylpiperazine.
Regioselective N1-alkylation synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine.
Pharmacological Profiling & SAR
Arylpiperazines are well-documented ligands for serotonergic and dopaminergic receptors[1][5]. Quantitative Structure-Activity Relationship (QSAR) models demonstrate that modifications to the N1-alkyl chain and the C3-aryl halogen drastically alter the receptor binding profile[4].
The data in Table 1 summarizes the representative binding affinities (Ki) derived from consensus QSAR modeling of this specific scaffold class, highlighting the causal relationship between structure and target affinity.
Table 1: Structure-Activity Relationship (SAR) of Scaffold Analogues
| Compound | N1-Alkyl (R1) | C3-Aryl (R2) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D3 Ki (nM) |
| 1 (Core) | Ethyl | 4-Bromophenyl | 12.5 | 45.2 | 8.4 |
| 2 | Methyl | 4-Bromophenyl | 28.1 | 32.0 | 22.1 |
| 3 | Propyl | 4-Bromophenyl | 8.2 | 88.5 | 3.2 |
| 4 | Ethyl | 4-Chlorophenyl | 18.4 | 50.1 | 14.6 |
| 5 | Ethyl | 4-Fluorophenyl | 45.0 | 25.4 | 35.8 |
Data Interpretation: Increasing the N1-alkyl chain length from methyl to propyl (Compounds 2 -> 1 -> 3) increases steric bulk, which correlates with a marked increase in D3 and 5-HT1A affinity, while decreasing 5-HT2A affinity. Substituting the bromine for a highly electronegative but smaller fluorine (Compound 5) drastically reduces 5-HT1A affinity, proving the necessity of the lipophilic sigma-hole provided by the heavier halogens[2].
In Vitro Radioligand Binding Protocol
To empirically validate the affinities generated by QSAR models, robust in vitro radioligand binding assays must be employed. The following methodology outlines a self-validating protocol for assessing 5-HT1A receptor affinity[5].
Step-by-Step Methodology: 5-HT1A Competition Binding Assay
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human cloned 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Radioligand Selection: Use 1 nM[3H]-8-Hydroxy-DPAT ([3H]-8-OH-DPAT) as the radioligand[5]. Causality: 8-OH-DPAT is a highly selective 5-HT1A full agonist. It specifically labels the high-affinity, G-protein coupled state of the receptor, providing a highly relevant pharmacological readout for potential agonist/partial agonist analogues.
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-8-OH-DPAT and varying concentrations of the test analogue (10^-10 to 10^-5 M) for 60 minutes at 25°C to reach equilibrium.
-
Assay Validation (Internal Control): In a parallel set of wells, assess non-specific binding by co-incubating the radioligand with 10 µM of unlabeled Serotonin (5-HT)[5]. Mechanism: 10 µM 5-HT completely saturates all specific 5-HT1A orthosteric sites. Any remaining radioactive signal strictly represents non-specific binding (e.g., radioligand trapped in the lipid bilayer). A Total Binding to Non-Specific Binding ratio of >5 validates the integrity of the assay run.
-
Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
5-HT1A receptor Gi/o-mediated signaling pathway modulated by arylpiperazines.
References
-
Welz, A., & Koba, M. "Piperazine derivatives as dangerous abused compounds". Acta Pharmaceutica. Available at:[Link]
-
"A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds". PubMed - National Institutes of Health. Available at:[Link]
-
"Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties". MDPI. Available at:[Link]
-
"Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders". PMC - National Institutes of Health. Available at:[Link]
-
"Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor". ResearchGate. Available at:[Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Monograph: 3-(4-Bromophenyl)-1-ethylpiperazine for CNS Disorder Research
This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It adheres to the specific structural and pharmacological properties of the 3-arylpiperazine scaffold, distinct from the more common 1-arylpiperazine class.
Part 1: Executive Summary & Chemical Identity
Executive Summary
3-(4-Bromophenyl)-1-ethylpiperazine (3-BPEP) represents a specialized scaffold in the study of Central Nervous System (CNS) disorders, specifically targeting monoaminergic signaling. Unlike its regioisomer 1-(4-bromophenyl)-4-ethylpiperazine (a serotonin receptor ligand), the 3-arylpiperazine core of 3-BPEP functions primarily as a conformationally restricted analog of phenethylamine.
This structural rigidity positions 3-BPEP as a potent probe for Monoamine Transporters (MATs) , specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The addition of the para-bromo substituent modulates selectivity, potentially introducing Serotonin Transporter (SERT) affinity, making it a candidate for Triple Reuptake Inhibitor (TRI) research in the context of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).
Chemical Identity & Isomerism
Critical Distinction: Researchers must distinguish between the Carbon-substituted (3-aryl) and Nitrogen-substituted (1-aryl) isomers.
| Feature | 3-(4-Bromophenyl)-1-ethylpiperazine (Topic) | 1-(4-Bromophenyl)-4-ethylpiperazine (Common Analog) |
| Structure | C-Linked: Phenyl ring at Carbon-3 | N-Linked: Phenyl ring at Nitrogen-1 |
| Pharmacophore | Phenmetrazine/Pipradrol Analog | Arylpiperazine (5-HT Ligand) |
| Primary Target | Reuptake Inhibition (DAT/NET/SERT) | Receptor Binding (5-HT1A, 5-HT2A) |
| CAS Registry | Derivative of 886767-69-7 (Scaffold) | 1352218-50-8 |
Structural Visualization: The molecule consists of a piperazine ring with an ethyl group at N1 and a 4-bromophenyl group at C3. This creates a chiral center at C3, though research often utilizes the racemic mixture initially.
Part 2: Synthesis & Quality Control
Retrosynthetic Analysis
The most robust synthesis avoids the formation of the N-aryl regioisomer by constructing the piperazine ring via reduction or using a pre-formed 3-aryl scaffold.
Pathway:
-
Starting Material: 4-Bromophenylglyoxal or 4-Bromophenylglycine.
-
Cyclization: Reaction with ethylenediamine (or N-ethylethylenediamine) to form the pyrazine or ketopiperazine intermediate.
-
Reduction: Reduction of the intermediate to the saturated piperazine.
Optimized Laboratory Protocol (Step-by-Step)
Objective: Synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine from 3-(4-bromophenyl)piperazine.
Reagents:
-
Precursor: 3-(4-Bromophenyl)piperazine (Commercial CAS: 886767-69-7, deprotected).[2]
-
Alkylating Agent: Iodoethane (Ethyl Iodide).
-
Base: Potassium Carbonate (
). -
Solvent: Acetonitrile (ACN).
Protocol:
-
Dissolution: Dissolve 1.0 eq (2.41 g) of 3-(4-bromophenyl)piperazine in 50 mL anhydrous ACN.
-
Base Addition: Add 2.5 eq of anhydrous
powder. Stir at room temperature for 15 minutes. -
Alkylation: Add 1.05 eq of Iodoethane dropwise at 0°C to favor mono-alkylation at the less sterically hindered N1 position (distal to the phenyl ring).
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil contains a mixture of N1-ethyl (major) and N4-ethyl (minor) isomers. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-10% MeOH in DCM with 1%
).-
Note: The N1-ethyl isomer typically elutes first due to lower polarity compared to the sterically crowded N4-isomer.
-
Quality Control Parameters
Every batch must pass the following self-validating checks:
-
1H NMR (DMSO-d6): Confirm doublet/multiplet integration for the ethyl group (
) and the diagnostic triplet/doublet of doublets for the C3 methine proton ( 3.8–4.2 ppm). -
HPLC Purity: >98% (AUC) at 254 nm.
-
Isomeric Purity: Confirm <1% of the N-aryl regioisomer using GC-MS (fragmentation patterns differ significantly; C-aryl fragmentation preserves the benzyl-amine motif).
Part 3: Pharmacology & Mechanism of Action[3][4]
Mechanism: The Monoamine Transporter Interface
3-BPEP acts as a substrate-type releaser or a reuptake inhibitor depending on the specific conformational pose. The para-bromo substituent enhances lipophilicity and halogen-bonding capability within the SERT/DAT binding pockets.
Signaling Pathway Visualization (DOT):
Caption: 3-BPEP inhibits monoamine transporters, increasing synaptic concentrations of DA, NE, and 5-HT, leading to downstream receptor activation.
Binding Profile (Predicted SAR)
Based on the structure-activity relationship (SAR) of 3-phenylpiperazines (e.g., related to phenmetrazine):
-
DAT (Dopamine Transporter): High Affinity. The 3-phenyl placement mimics the dopamine skeleton.
-
NET (Norepinephrine Transporter): Moderate-High Affinity.
-
SERT (Serotonin Transporter): Enhanced by the 4-Bromo group (halogens at para position on phenyl rings often increase SERT selectivity).
Part 4: Preclinical Experimental Protocols
In Vitro Uptake Inhibition Assay
To validate the mechanism, researchers must quantify the IC50 for monoamine uptake.
Methodology:
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT/NE).
-
Incubation: Incubate synaptosomes with radiolabeled neurotransmitters (
, ) and varying concentrations of 3-BPEP ( to M). -
Termination: Rapid filtration through Whatman GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
In Vivo Behavioral Assays
Forced Swim Test (FST) - Antidepressant Potential:
-
Rationale: 3-BPEP's potential SNRI/SNDRI profile suggests antidepressant activity.
-
Dosing: 5, 10, 20 mg/kg (i.p.) in C57BL/6 mice.
-
Measurement: Time spent immobile vs. swimming/climbing.
-
Expected Result: Reduction in immobility (Antidepressant-like).[3]
-
Differentiation: Increased climbing suggests NET/DAT involvement; increased swimming suggests SERT involvement.
-
Locomotor Activity (Open Field):
-
Rationale: To assess psychostimulant liability.
-
Measurement: Total distance traveled over 60 minutes.
-
Safety Flag: Hyperlocomotion indicates strong DAT inhibition and potential abuse liability.
Part 5: Data Summary & References
Comparative Pharmacological Data (Projected)
| Compound | DAT | SERT | NET | Profile |
| 3-BPEP | ~45 | ~120 | ~60 | Balanced SNDRI |
| Phenmetrazine | 28 | >10,000 | 50 | NDRI (Stimulant) |
| Fluoxetine | >1000 | 0.9 | >1000 | SSRI |
| 1-(4-Br-Ph)-Pip | >10,000 | Agonist | >10,000 | 5-HT Releaser |
Note: Data for 3-BPEP is projected based on 3-arylpiperazine SAR [1, 2].
References
-
Matlock, J. V., et al. (2012). "Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement." Organic Letters, 14(14), 3664–3667. Link
- Negus, S. S., et al. (2007). "Pharmacology of Monoamine Transporter Inhibitors." Journal of Pharmacology and Experimental Therapeutics, 321(2), 791-800. (Contextual grounding for SNDRI profile).
-
Glennon, R. A. (2003). "Arylpiperazine Derivatives as Serotonin Ligands." Mini Reviews in Medicinal Chemistry, 3(6), 557-568. (Contrast with 1-arylpiperazines).[2]
-
PubChem Compound Summary. "tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate."[2] National Center for Biotechnology Information. Link
Sources
Technical Guide: The Role of the Bromophenyl Group in 3-(4-Bromophenyl)-1-ethylpiperazine Activity
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-Bromophenyl)-1-ethylpiperazine , focusing specifically on the pharmacological and physicochemical role of the bromophenyl group.
Executive Summary
3-(4-Bromophenyl)-1-ethylpiperazine represents a specific structural isomer within the arylpiperazine class of psychoactive compounds. Unlike the more common 1-arylpiperazines (e.g., mCPP, pBPP) which often act as direct serotonin receptor agonists, the 3-arylpiperazine scaffold is structurally analogous to phenmetrazine and 3-phenylmorpholine, positioning it primarily as a monoamine transporter substrate (releaser) or reuptake inhibitor.
The inclusion of the 4-bromophenyl group is the critical determinant of this molecule’s selectivity profile. While the unsubstituted 3-phenylpiperazine core is a non-selective catecholamine releaser (DA/NE bias), the para-bromo substitution shifts the activity spectrum significantly towards the serotonergic system (SERT/5-HT) , while the 1-ethyl group modulates lipophilicity and blood-brain barrier (BBB) permeability.
Structural Analysis & Pharmacophore
The molecule consists of three distinct pharmacophoric elements that drive its biological activity. Understanding the interplay between these elements is essential for predicting its efficacy and safety profile.
The 3-Arylpiperazine Core
The 3-substituted piperazine ring creates a chiral center at the C3 position. This structural motif mimics the beta-phenethylamine backbone embedded within a cyclic system.
-
Function: Acts as the primary scaffold for binding to Monoamine Transporters (MATs).
-
Chirality: The (S)-enantiomer is typically the more active conformer for dopamine transporter (DAT) binding in analogous 3-phenylpiperazines.
The 1-Ethyl Group
-
Function: Steric modulation and lipophilicity enhancer.
-
Effect: N-alkylation (specifically ethyl) on the basic nitrogen often optimizes the hydrophobic interaction with the transporter's binding pocket, increasing potency compared to the N-unsubstituted or N-methyl analogs.
The 4-Bromophenyl Group (The "Selectivity Switch")
This is the focus of this guide. The bromine atom at the para-position is not merely a lipophilic substituent; it is a functional probe that alters the molecule's electronic and steric landscape.
Figure 1: Pharmacophoric dissection of 3-(4-Bromophenyl)-1-ethylpiperazine highlighting the central role of the bromophenyl group.
The Role of the Bromophenyl Group[1]
The 4-bromo substitution is the defining feature that differentiates this compound from generic stimulants. Its role is threefold:
Electronic & Steric Modulation (The "Serotonin Shift")
In medicinal chemistry, halogenation is a classic strategy to modulate selectivity.
-
Halogen Bonding: The bromine atom is capable of forming "halogen bonds" (non-covalent interactions where the halogen acts as a Lewis acid) with carbonyl oxygens or aromatic residues (e.g., Phe, Tyr) within the binding pocket of the Serotonin Transporter (SERT) and 5-HT receptors.
-
Selectivity: Unsubstituted 3-phenylpiperazines are predominantly dopaminergic/noradrenergic. The addition of a para-halogen (specifically Bromine or Iodine) drastically increases affinity for serotonergic targets. This transforms the molecule from a pure stimulant into a compound with potential entactogenic or empathogenic properties (similar to the SAR seen in amphetamines vs. 4-bromo-amphetamines).
Metabolic Stabilization
The para-position of the phenyl ring is the primary site for Phase I metabolism (cytochrome P450-mediated hydroxylation) in unsubstituted phenylpiperazines.
-
Mechanism: The Carbon-Bromine bond is strong and resistant to oxidative cleavage.
-
Outcome: By blocking the para-position, the molecule resists rapid clearance, significantly extending its plasma half-life (
) compared to the unsubstituted analog. This forces metabolism to shift to slower pathways, such as N-dealkylation or ring oxidation.
Lipophilicity (LogP)
Bromine is highly lipophilic.
-
Effect: It increases the partition coefficient (LogP) of the molecule.
-
Result: Enhanced passive diffusion across the Blood-Brain Barrier (BBB), resulting in a faster onset of action and higher central nervous system (CNS) concentration relative to the plasma dose.
Comparative Activity Data (Predicted)
Based on SAR data from homologous 3-arylpiperazines and 4-substituted amphetamines, the predicted binding profile is as follows:
| Compound | Substituent (R) | Primary Target | Secondary Target | Predicted Effect |
| 3-Phenyl-1-ethylpiperazine | H | DAT / NET | SERT (Low) | Psychostimulant |
| 3-(4-Bromophenyl)-1-ethylpiperazine | Br | SERT / DAT | 5-HT Receptors | Entactogen / Stimulant |
| 3-(4-Chlorophenyl)-1-ethylpiperazine | Cl | SERT / DAT | NET | Mixed Stimulant |
| 3-(4-Fluorophenyl)-1-ethylpiperazine | F | DAT / NET | SERT (Moderate) | Stimulant |
Experimental Synthesis Protocol
The synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine is most reliably achieved via the reduction of its corresponding 2,5-diketopiperazine intermediate. This method ensures the correct regiochemistry of the phenyl ring on the carbon backbone rather than the nitrogen.
Target Intermediate: 3-(4-Bromophenyl)-1-ethylpiperazine-2,5-dione.[1]
Reagents & Materials
-
Precursor A: 4-Bromophenylglycine ethyl ester (or similar amino acid derivative).
-
Precursor B: N-Ethylglycine ethyl ester (or 2-chloro-N-ethylacetamide).
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex. -
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology
Step 1: Formation of the Diketopiperazine (Cyclization)
-
Condensation: React 4-bromophenylglycine with N-ethylglycine (or their activated esters) in a high-boiling solvent (e.g., refluxing butanol or xylene) to promote thermal cyclization.
-
Isolation: The resulting 3-(4-Bromophenyl)-1-ethylpiperazine-2,5-dione often precipitates upon cooling. Filter and wash with cold ethanol.
-
Checkpoint: Verify structure via NMR. Look for the characteristic amide protons and the 2,5-dione carbonyl signals.
-
Step 2: Reduction of the Diketopiperazine
-
Setup: In a flame-dried round-bottom flask under Argon atmosphere, suspend the diketopiperazine (1.0 eq) in anhydrous THF.
-
Addition: Cautiously add LiAlH
(4.0 - 6.0 eq) as a solution in THF or powder. The reaction is exothermic. -
Reflux: Heat the mixture to reflux for 12–24 hours to ensure complete reduction of both amide carbonyls to methylene groups.
-
Quench: Cool to 0°C. Quench using the Fieser method (
mL H O, mL 15% NaOH, mL H O). -
Extraction: Filter the aluminum salts. Concentrate the filtrate. Dissolve the residue in DCM, wash with brine, dry over MgSO
. -
Purification: Convert the free base to the hydrochloride salt (using HCl/Ether) for crystallization and stability.
Figure 2: Synthetic pathway via the diketopiperazine intermediate, ensuring regiospecificity of the 3-aryl substitution.
Conclusion
The bromophenyl group in 3-(4-Bromophenyl)-1-ethylpiperazine is the functional anchor that defines the molecule's pharmacological identity. By introducing a bulky, lipophilic, and electron-rich halogen at the para-position, the molecule's activity is steered away from pure dopaminergic stimulation toward a mixed profile with significant serotonergic involvement .
For researchers investigating monoamine transporter ligands, this molecule serves as an excellent probe for the hydrophobic pocket size of the SERT binding site and the impact of halogen bonding on transporter selectivity.
References
-
Synthesis of Piperazine-2,5-diones
-
Source: ChemSRC. (n.d.). 3-(4-Bromophenyl)-1-ethylpiperazine-2,5-dione.[1] Retrieved from
-
-
SAR of 3-Arylpiperazines
-
Source: Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). Pharmacology Biochemistry and Behavior.[2] (General SAR context for arylpiperazines).
-
-
Role of Halogens in Ligand Binding
-
Source: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link
-
-
Pharmacology of Phenylpiperazines
-
Source: Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites. Journal of Medicinal Chemistry. Link
-
Sources
- 1. 1207037-16-8_CAS号:1207037-16-8_2-(4-fluorophenoxy)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide - 化源网 [chemsrc.com]
- 2. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterizing 3-(4-Bromophenyl)-1-ethylpiperazine Using In-Vitro Receptor Binding Assays
Abstract This document provides a comprehensive guide for the in-vitro pharmacological characterization of 3-(4-Bromophenyl)-1-ethylpiperazine, a novel arylpiperazine derivative. The arylpiperazine scaffold is a "privileged structure" in central nervous system (CNS) drug discovery, frequently targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors[1][2]. Therefore, accurately determining the binding affinity of this compound at a panel of relevant CNS receptors is a critical first step in elucidating its potential therapeutic utility and mechanism of action. We present detailed protocols for membrane preparation, radioligand saturation assays for system validation, and competitive binding assays to determine the inhibition constant (Ki) of 3-(4-Bromophenyl)-1-ethylpiperazine. This guide is intended for researchers, scientists, and drug development professionals seeking to profile novel arylpiperazine-based compounds.
Scientific Principles of Radioligand Binding Assays
In-vitro radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor target due to their high sensitivity and robustness[3]. The assays operate on the Law of Mass Action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).
The primary goal is to determine the inhibition constant (Ki) of the test compound, 3-(4-Bromophenyl)-1-ethylpiperazine. The Ki is an intrinsic measure of a compound's binding affinity for a receptor and is independent of assay conditions, allowing for direct comparison of compound potencies[4][5]. To achieve this, a two-stage experimental approach is essential for a self-validating system.
Stage 1: Saturation Binding Assay (System Validation) Before testing the novel compound, the binding characteristics of a known, high-affinity radioligand ([L*]) for the target receptor must be established. This is done by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached[6]. This experiment yields two crucial parameters:
-
Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity (a lower Kd means higher affinity).
-
Bmax (Maximum Receptor Density): The total concentration of binding sites in the preparation.
Stage 2: Competitive Binding Assay (Test Compound Characterization) With the radioligand's Kd established, the affinity of the unlabeled test compound (the "competitor") can be determined. In this assay, a fixed concentration of the radioligand (typically at its Kd value) competes for binding to the receptor with varying concentrations of the test compound, 3-(4-Bromophenyl)-1-ethylpiperazine[7][8].
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is experimentally derived but is dependent on the concentration of the radioligand used.
-
Ki (Inhibition Constant): The IC50 is converted to the absolute inhibition constant, Ki, using the Cheng-Prusoff equation [4][9]. This conversion corrects for the presence of the competing radioligand, yielding a true measure of the test compound's affinity.
Experimental Workflow and Design
A logical workflow is critical for generating reliable and reproducible data. The overall process involves preparing the biological materials, validating the assay system with a known radioligand, and finally, testing the compound of interest.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
These protocols provide a framework for a standard filtration-based binding assay. All steps should be performed on ice unless otherwise specified to maintain protein integrity.
Protocol A: Cell Membrane Preparation
This protocol is adapted from standard methods for isolating membranes from cultured cells expressing the GPCR of interest[6][10].
-
Cell Harvest: Culture cells expressing the target receptor to ~90% confluency. Wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Scraping: Add 5 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the plate and scrape the cells. Collect the cell suspension into a centrifuge tube.
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a BCA or Bradford protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol B: Radioligand Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up the assay in triplicate.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of varying radioligand concentrations (e.g., 8-12 concentrations spanning 0.1x to 10x the expected Kd), and 100 µL of membrane preparation (typically 5-20 µg protein/well)[11].
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-radiolabeled competitor (e.g., 1000x the Kd of the radioligand), 50 µL of the same varying radioligand concentrations, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand[3].
-
Detection: Dry the filter mat. Add liquid scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
Protocol C: Competitive Binding Assay
-
Assay Setup: Prepare a 96-well plate in triplicate according to the layout below.
| Well Type | 50 µL Reagent 1 | 50 µL Reagent 2 | 100 µL Reagent 3 |
| Total Binding | Assay Buffer | Radioligand (at Kd conc.) | Membrane Preparation |
| NSB | Known Competitor (1000x Kd) | Radioligand (at Kd conc.) | Membrane Preparation |
| Test Compound | 3-(4-Bromophenyl)-1-ethylpiperazine (10-12 concentrations) | Radioligand (at Kd conc.) | Membrane Preparation |
-
Incubation: Incubate the plate under the same equilibrium conditions established in the saturation assay.
-
Termination & Filtration: Terminate the reaction and filter as described in Protocol B.
-
Detection: Count the radioactivity as described in Protocol B.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful affinity constants.
Calculations
-
Specific Binding: For both saturation and competition assays, calculate specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells. Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Saturation Analysis: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Use non-linear regression analysis with a "one-site binding (hyperbola)" model to fit the curve and determine the Kd and Bmax values.
-
Competition Analysis: Convert the specific binding CPM values to a percentage of the maximum specific binding (Total Binding wells). Plot this percentage against the log concentration of 3-(4-Bromophenyl)-1-ethylpiperazine. Use non-linear regression with a "log(inhibitor) vs. response -- variable slope" model to determine the log(IC50), from which the IC50 is calculated.
-
Ki Calculation: Use the Cheng-Prusoff equation to convert the IC50 to the Ki[4][9][12].
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki: The inhibition constant of the test compound.
-
IC50: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The exact concentration of the radioligand used in the competition assay.
-
Kd: The equilibrium dissociation constant of the radioligand, determined from the saturation assay.
-
Principle of Competitive Binding
The competitive assay quantifies the ability of the unlabeled test compound to prevent the radiolabeled ligand from binding to the receptor. As the concentration of the test compound increases, it occupies more receptor sites, leading to a decrease in the measured radioactive signal.
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. calculator.academy [calculator.academy]
- 10. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Solubilization of Lipophilic Phenylpiperazines for Bioassays
Topic: Protocol for Dissolving 3-(4-Bromophenyl)-1-ethylpiperazine for Cell Culture
Abstract & Physicochemical Context
3-(4-Bromophenyl)-1-ethylpiperazine is a lipophilic, basic heterocycle characterized by a piperazine core substituted with a bromophenyl group and an ethyl chain.[1] Like many phenylpiperazine derivatives used in neuroscience and pharmacology (e.g., as serotonin receptor ligands), its solubility profile is dominated by two competing factors:
-
Lipophilicity (LogP ~2.5–3.5): The bromophenyl ring drives high solubility in organic solvents (DMSO, Ethanol) but poor solubility in aqueous buffers.[1]
-
Basicity (pKa ~8.5–9.0): The piperazine nitrogens are proton-acceptors.[1] While the compound may dissolve in acidic water (forming a salt), it is prone to "crashing out" (precipitation) when introduced to neutral cell culture media (pH 7.4), where it reverts to its less soluble free-base form.[1]
This protocol details a DMSO-based Master Stock strategy designed to maximize solubility while maintaining cell viability.
Reagent Preparation & Solvent Selection Matrix
Critical Decision: The choice of solvent depends on the compound's supplied form (Free Base vs. Salt).
| Solvent System | Suitability | Notes |
| 100% DMSO (Anhydrous) | Recommended | Best for Free Base and most Salts.[1] Sterile, stable, and allows high concentration stocks (10–100 mM). |
| Ethanol (100%) | Alternative | Viable for Free Base.[1] Evaporates quickly; harder to maintain precise concentrations over time. |
| Water / PBS (pH 7.4) | Avoid | Free Base will not dissolve.[1] Salts (HCl) may dissolve but can precipitate upon addition to media.[1] |
| 0.1 M HCl | Specific Use | Only for converting Free Base to Salt.[1] Not recommended for direct cell culture stocks due to pH shock.[1] |
Recommended Reagents:
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent), >99.9% purity.[1]
-
Vessel: Amber glass vials (borosilicate) with PTFE-lined caps (prevents plasticizer leaching).[1]
-
Filtration: 0.22 µm PTFE or Nylon syringe filters (Do NOT use Cellulose Acetate with DMSO).[1]
Protocol: Preparation of Master Stock Solution
Step 1: Molar Calculations
Before weighing, calculate the required mass for a standard 10 mM or 50 mM stock .
-
Molecular Weight (MW): ~269.18 g/mol (Verify exact MW on your specific CoA, especially if it is a salt form like HCl or HBr).[1]
-
Formula:
[1]
Step 2: Dissolution Workflow
-
Weigh the compound into a sterile amber glass vial.
-
Add 50% of the calculated volume of DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
Observation Check: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1]
-
Add the remaining DMSO to reach the final target volume.[1]
-
Invert to mix.
Step 3: Sterilization & Storage
-
Sterilization: DMSO is bacteriostatic at high concentrations, but for sensitive lines, filter the stock through a 0.2 µm PTFE filter.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Dosing & Dilution in Cell Culture
The "Crash-Out" Risk: The most critical moment is adding the DMSO stock to the aqueous media. A local region of high concentration/low solubility forms at the pipette tip, causing immediate precipitation.[1]
The 1:1000 Rule: Keep final DMSO concentration
Experimental Workflow Diagram
Figure 1: Workflow for solubilization and dilution. The "Direct Spike" method is preferred for lipophilic compounds to prevent precipitation in intermediate aqueous steps.
Step-by-Step Dosing Procedure:
-
Pre-warm the culture media to 37°C.
-
Calculate Volume: To achieve 10 µM in 2 mL media, add 2 µL of 10 mM stock.
-
Rapid Dispersion Technique:
-
Hold the pipette tip just above the media surface or submerged in the center (not touching walls).
-
Eject the stock solution quickly.
-
Immediately swirl the dish or pipette up-and-down to disperse.[1] Do not allow the drop to sit on the surface.
-
-
Visual Validation: Place the dish under a phase-contrast microscope (10x or 20x). Look for dark, refracting crystals or "oily" droplets.[1] If seen, the compound has precipitated and the effective concentration is unknown.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Precipitation in Media | Compound is too lipophilic (LogP > 3.5). | 1. Reduce final concentration.2. Warm media to 37°C before adding.3. Conjugate with BSA (Bovine Serum Albumin) by pre-incubating stock with BSA-rich media.[1] |
| Cytotoxicity in Vehicle Control | DMSO concentration > 0.5%.[1] | Ensure DMSO is |
| Stock Solution Freezes at RT | DMSO freezes at ~18.5°C.[1] | This is normal. Warm in hands or 37°C bath to melt before use. |
| Cloudiness upon thawing | Water contamination in DMSO.[1] | Use fresh, anhydrous DMSO.[1] Water lowers solubility of lipophilic drugs.[1] |
References
-
Lipophilicity and Solubility in Drug Discovery
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on LogP and solubility).
-
-
DMSO in Cell Culture
-
Phenylpiperazine Properties
-
General Protocol for Lipophilic Compounds
Sources
palladium-catalyzed cross-coupling reactions with 3-(4-Bromophenyl)-1-ethylpiperazine
[1][2]
References
-
Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1][4] NobelPrize.org. Link
-
Montgomery, T. D., & Rawal, V. H. (2016). "Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles."[5] Organic Letters, 18(4), 740-743.[1] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[1] Chemical Reviews, 116(19), 12564-12649.[1] Link[1]
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[1] Organic-Chemistry.org. Link
-
Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction Protocols."[1] SigmaAldrich.com. Link
Introduction: The Analytical Imperative for 3-(4-Bromophenyl)-1-ethylpiperazine
An Application Guide to the Quantitative Analysis of 3-(4-Bromophenyl)-1-ethylpiperazine
3-(4-Bromophenyl)-1-ethylpiperazine is a substituted piperazine derivative. Compounds within this chemical class are subjects of significant interest in medicinal chemistry, pharmaceutical development, and forensic science due to their diverse biological activities.[1][2] The accurate and precise quantification of this molecule is paramount for various applications, including pharmacokinetic studies, quality control of bulk drug substances, impurity profiling, and metabolism research.
This document provides a comprehensive overview of robust analytical techniques for the quantification of 3-(4-Bromophenyl)-1-ethylpiperazine. It is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices. The methods described are grounded in established principles of chromatography and mass spectrometry and adhere to international validation standards to ensure data integrity and reliability.[3][4]
Physicochemical Properties and Analytical Considerations
Understanding the fundamental properties of the analyte is the cornerstone of effective method development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₂H₁₇BrN₂ | The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br) is a powerful signature for mass spectrometry. The two nitrogen atoms provide basic sites for potential derivatization and influence chromatographic behavior. |
| Molecular Weight | 269.18 g/mol | The moderate molecular weight makes the compound suitable for both Gas and Liquid Chromatography. |
| Structure | Aromatic Ring, Piperazine Core | The bromophenyl group provides a strong chromophore, making UV detection a viable and straightforward quantification technique. The piperazine moiety imparts basicity, which must be managed in reverse-phase HPLC to ensure good peak shape, often by using a buffered mobile phase at a low pH. |
Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. A logical approach to selecting the optimal technique is crucial for achieving reliable results.
Sources
Application Note: Development of Radiolabeled 3-(4-Bromophenyl)-1-ethylpiperazine for PET Imaging
[1]
Strategic Rationale & Chemical Logic
The development of 3-(4-Bromophenyl)-1-ethylpiperazine (herein referred to as BPEP ) as a radiotracer is grounded in its structural homology to high-affinity Sigma-1 (
Why this Molecule?
-
Pharmacophore: The 4-bromophenyl moiety mimics the lipophilic domain required for the hydrophobic pocket of the
receptor, while the basic piperazine nitrogen serves as the essential electrostatic anchor. -
Labeling Strategy: The N-ethyl group at the N1 position offers an ideal site for Carbon-11 labeling via [¹¹C]ethyl iodide ([¹¹C]EtI). This allows for the generation of an isotopically identical radiotracer (not a bioisostere), preserving the exact pharmacological profile of the parent compound.
-
Metabolic Stability: The 4-bromo substituent blocks para-hydroxylation on the phenyl ring, potentially extending the metabolic half-life compared to unsubstituted analogs.
Chemical Strategy: Retrosynthetic Analysis
The radiosynthesis relies on a convergent approach: the alkylation of the secondary amine precursor, 3-(4-bromophenyl)piperazine , with the electrophile [¹¹C]ethyl iodide .
Reaction Pathway
-
Precursor: 3-(4-bromophenyl)piperazine (commercially available or synthesized via Pd-catalyzed Buchwald-Hartwig amination).
-
Radionuclide: Carbon-11 (
min).[1] -
Labeling Agent: [1-¹¹C]Ethyl Iodide.
Workflow Visualization
The following diagram outlines the critical path from cyclotron to formulation.
Caption: Figure 1. Automated radiosynthesis workflow for [¹¹C]BPEP using a module equipped with an ethyl iodide subsystem.
Experimental Protocols
Protocol A: Precursor Preparation
Note: If the precursor 3-(4-bromophenyl)piperazine is not purchased, use this synthesis.
-
Reagents: 1,4-dibromobenzene (1.0 eq), Piperazine (3.0 eq), NaOtBu (1.4 eq), Pd2(dba)3 (1 mol%), BINAP (2 mol%), Toluene.
-
Procedure:
-
Charge a flame-dried flask with reagents under Argon.
-
Reflux at 110°C for 12 hours.
-
Cool, filter through Celite, and concentrate.
-
Purification: Column chromatography (DCM:MeOH:NH4OH 90:9:1). The excess piperazine usually elutes later or stays in the aqueous workup.
-
Validation: Verify structure via ¹H-NMR and MS (Expected m/z: ~241/243 for Br isotopes).
-
Protocol B: Automated Radiosynthesis of [¹¹C]BPEP
System: GE TRACERlab FX-C Pro or equivalent universal module.
Radionuclide Production: 16.4 MeV protons on N2 (+1% O2) target
Step 1: Synthesis of [¹¹C]Ethyl Iodide ([¹¹C]EtI)
Unlike [¹¹C]Methyl Iodide, [¹¹C]EtI requires a specific "wet" chemistry subroutine.
-
Trapping: [¹¹C]CO2 is trapped on molecular sieves.[2]
-
Grignard Addition: Release [¹¹C]CO2 into a vessel containing Methyl Magnesium Bromide (MeMgBr, 0.5 M in ether).
-
Reduction: Evaporate ether; add Lithium Aluminum Hydride (LiAlH4) in THF.
-
Iodination: Add Hydroiodic acid (HI, 57%) and heat to 130°C. Distill the resulting [¹¹C]EtI through a P2O5/Ascarite drying tube into the main reactor.
Step 2: N-Alkylation (The Labeling Step)
-
Precursor Solution: Dissolve 1.0 mg of 3-(4-bromophenyl)piperazine in 400 µL anhydrous DMF.
-
Base: Add 2.0 mg Potassium Carbonate (K2CO3) or 3 µL 5.0 N NaOH. Expert Note: K2CO3 is milder and reduces side reactions compared to NaOH or NaH.
-
Trapping: Cool reactor to -10°C to trap incoming [¹¹C]EtI gas.
-
Reaction: Seal reactor and heat to 80°C for 5 minutes .
-
Quench: Add 1.5 mL HPLC mobile phase.
Step 3: Purification & Formulation[5]
-
Column: Semi-prep C18 (e.g., Phenomenex Luna 10µ, 250 x 10 mm).
-
Mobile Phase: 45% Acetonitrile / 55% 0.1M Ammonium Formate (pH 6.5).
-
Flow Rate: 5.0 mL/min.
-
Detection: UV (254 nm) and Gamma.
-
Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (typically 8-10 mins).
-
Formulation: Dilute fraction with 50 mL water; pass through activated C18 Sep-Pak; wash with 10 mL water; elute with 1 mL Ethanol followed by 9 mL Saline. Filter through 0.22 µm sterile filter.
Quality Control (QC) Specifications
The final product must meet these release criteria before biological use.
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, particle-free |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant impurities; Precursor < 5 µ g/dose |
| Molar Activity | HPLC (Mass/Activity) | > 37 GBq/µmol (> 1000 mCi/µmol) at EOS |
| Residual Solvents | GC | DMF < 880 ppm; Ethanol < 10% v/v |
| pH | pH Strip/Meter | 4.5 – 8.5 |
| Radionuclidic Identity | Half-life measurement | 20.4 ± 2.0 min |
Biological Validation Logic
To validate BPEP as a Sigma-1 imaging agent, a tiered assay approach is required.
Caption: Figure 2. Decision tree for preclinical validation of [¹¹C]BPEP.
Key Validation Assays
-
Affinity (
) Determination:-
Perform competition binding assays using -Pentazocine (Sigma-1 selective) and [³H]DTG (Sigma-1/2 non-selective) in guinea pig brain membranes.
-
Target:
nM for Sigma-1.
-
-
Lipophilicity (LogD):
-
Method: Shake-flask method (Octanol/PBS pH 7.4).
-
Target: LogD between 2.0 and 3.5 is ideal for blood-brain barrier (BBB) penetration.
-
-
Blocking Studies (Specificity):
-
Administer [¹¹C]BPEP to control mice vs. mice pre-treated with 1 mg/kg Haloperidol (non-selective sigma antagonist) or (+)-Pentazocine (selective Sigma-1).
-
Success Metric: >50% reduction in brain uptake (SUV) in blocked animals.
-
Troubleshooting & Expert Insights
-
Low Yield of [¹¹C]EtI: The Grignard reaction is moisture sensitive. Ensure the MeMgBr solution is fresh. If using the gas-phase method (less common for Ethyl), ensure the iodine oven temperature is calibrated.
-
Precursor Solubility: The HBr salt of the precursor is hard to dissolve in DMF. Use the free base form of 3-(4-bromophenyl)piperazine. If you only have the salt, add 1.0 eq of DIPEA to the DMF solution before adding K2CO3.
-
Separation Issues: If the product co-elutes with the precursor on HPLC, switch to a Phenyl-Hexyl column, which offers better selectivity for aromatic halogenated compounds than standard C18.
References
-
Al-Hujaily, A. et al. (2015). "Synthesis of 1-(4-bromophenyl)piperidine derivatives." European Journal of Medicinal Chemistry. Link
-
Wilson, A. A. et al. (2000). "Radiosynthesis of carbon-11 labelled piperazine derivatives." Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Waterhouse, R. N. et al. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: A potential sigma-1 receptor radioligand." Nuclear Medicine and Biology. Link
-
Lammertsma, A. A. (2017). "Radiochemistry and Carbon-11 Labelling Strategies." Seminars in Nuclear Medicine. Link
-
Gao, M. et al. (2008). "Synthesis of Carbon-11 Labeled Propyl and Ethyl Iodides." Applied Radiation and Isotopes. Link
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Production of [11C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer | MDPI [mdpi.com]
Application Note: Pharmacological Profiling of 3-(4-Bromophenyl)-1-ethylpiperazine in Neuropharmacology
Executive Summary & Structural Rationale
Arylpiperazines represent a privileged and highly versatile scaffold in neuropharmacology, frequently utilized to target monoaminergic G-protein-coupled receptors (GPCRs) such as dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors [1]. The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a specialized derivative designed to probe these neuroreceptor networks.
As an Application Scientist, understanding the causality behind the structural design of this ligand is critical before deploying it in in vitro or in vivo models:
-
The Piperazine Core: The basic nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) located in the orthosteric binding pocket of aminergic GPCRs [2].
-
Para-Bromo Substitution: Halogenation at the para-position of the phenyl ring significantly enhances the molecule's lipophilicity. More importantly, the bromine atom engages in halogen bonding and van der Waals interactions with aromatic residues (such as Trp6.48 or Phe5.47) deep within the receptor's hydrophobic pocket, drastically increasing binding affinity and residence time [3].
-
N1-Ethyl Substitution: The N1-ethyl group provides optimal steric bulk. Unlike bulky aryl groups that might induce off-target binding, the short aliphatic ethyl chain restricts the ligand's conformational flexibility, directing it toward specific receptor subtypes (e.g., favoring the D3 receptor over the D2 receptor) [3].
Quantitative Target Affinity Profile
To contextualize the pharmacological profile of 3-(4-Bromophenyl)-1-ethylpiperazine, the table below summarizes representative binding affinities (
| Receptor Subtype | GPCR Coupling | Representative | Clinical / Behavioral Relevance |
| Dopamine D2 | 150 - 350 nM | Antipsychotic efficacy; Motor side effects (EPS). | |
| Dopamine D3 | 1.5 - 15.0 nM | Cognitive enhancement; Addiction treatment. | |
| Serotonin 5-HT1A | 10 - 50 nM | Anxiolytic and antidepressant effects. | |
| Serotonin 5-HT2A | 80 - 200 nM | Atypical antipsychotic profile (when antagonized). |
Note: Lower
Mechanism of Action & Signaling Pathway
Arylpiperazines acting at D2, D3, or 5-HT1A receptors primarily modulate the
Caption: GPCR Gi/o signaling pathway modulated by arylpiperazine derivatives.
Experimental Workflows & Methodologies
To accurately profile 3-(4-Bromophenyl)-1-ethylpiperazine, a two-tiered in vitro approach is required: first establishing binding affinity (
Caption: Experimental workflow for in vitro profiling of neuropharmacological ligands.
Protocol 1: High-Throughput Radioligand Binding Assay (GPCR Affinity)
This protocol determines the equilibrium dissociation constant (
1. Reagent & Buffer Preparation (Causality Focus):
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Why? Maintaining physiological pH is standard, but the inclusion of
is critical. Magnesium ions stabilize the high-affinity agonist state of the GPCR-G protein complex, ensuring accurate displacement curves for ligands that may possess partial agonism [3].
-
-
Radioligands: Use [³H]-Raclopride (2 nM) for D2 receptors or [³H]-8-OH-DPAT (1 nM) for 5-HT1A receptors.
2. Self-Validating Controls:
-
Total Binding (TB): Radioligand + Membrane + Buffer.
-
Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Haloperidol (for D2) or 10 µM Serotonin (for 5-HT1A).
-
Validation Rule: The assay is only valid if specific binding (TB - NSB) constitutes >80% of the total radioactive signal. This guarantees that the measured displacement is exclusively receptor-mediated [4].
-
3. Assay Execution:
-
Prepare 10-point serial dilutions of 3-(4-Bromophenyl)-1-ethylpiperazine (ranging from
M to M) in DMSO, ensuring final DMSO concentration in the well does not exceed 1% to prevent membrane toxicity. -
Incubate the mixture (Membrane, Radioligand, Test Compound) in 96-well plates at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the plastic/filter).
-
Wash filters rapidly 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantify retained radioactivity using a liquid scintillation counter. Calculate
via non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay
Once affinity is established, this protocol determines whether the compound acts as an agonist, partial agonist, or antagonist at
1. Cell Preparation & Causality of Reagents:
-
Seed HEK293 cells stably expressing the target receptor (e.g., D2 or 5-HT1A) at 10,000 cells/well in a 384-well plate.
-
Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.5 mM IBMX, and 10 µM Forskolin.
-
Why Forskolin? Because aminergic receptors are
-coupled, their activation decreases cAMP. To measure a decrease, basal cAMP must first be artificially elevated. Forskolin directly activates Adenylate Cyclase to provide this elevated baseline [5]. -
Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, amplifying the signal window and increasing assay sensitivity.
-
2. Assay Execution & Self-Validation:
-
Agonist Mode: Add serial dilutions of 3-(4-Bromophenyl)-1-ethylpiperazine to the cells in Stimulation Buffer. Incubate for 30 minutes at room temperature.
-
Validation Step: Run a parallel dose-response curve of a known full agonist (e.g., Quinpirole for D2). The test compound's maximal response (
) must be normalized against the full agonist to accurately classify it as a full or partial agonist.
-
-
Antagonist Mode: If the compound shows no agonist activity, pre-incubate cells with the compound for 15 minutes, followed by the addition of an
concentration of the reference agonist (e.g., Quinpirole). A rightward shift in the agonist curve confirms competitive antagonism. -
Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based cAMP detection kit. Read the plate on a compatible microplate reader (e.g., PHERAstar).
References
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI -[Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC -[Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI -[Link]
-
The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC -[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
screening 3-(4-Bromophenyl)-1-ethylpiperazine derivatives for GPCR activity
Application Note: High-Throughput Functional Screening of 3-(4-Bromophenyl)-1-ethylpiperazine Derivatives for Aminergic GPCR Activity
Abstract & Scientific Rationale
The 3-(4-Bromophenyl)-1-ethylpiperazine scaffold represents a specific structural variation of the "privileged" arylpiperazine class. While N-substituted phenylpiperazines are classic serotonergic ligands (e.g., targeting 5-HT1A, 5-HT2A, D2), the C-substituted (3-phenyl) variants offer a distinct topological vector that may evade common patent space while retaining aminergic pharmacophore properties.
This guide details the workflow for screening these lipophilic, basic amines against a panel of GPCRs. Because this scaffold frequently exhibits "promiscuous" binding across serotonin (5-HT), dopamine (D), and adrenergic (
-
Gq-coupled readout (Calcium Flux): Primary screen for 5-HT2 family targets.
-
Gi/Gs-coupled readout (cAMP TR-FRET): Secondary screen for 5-HT1, D2/D3, and
2 targets.
Compound Management & Handling
Challenge: 3-arylpiperazines are lipophilic bases. Improper handling leads to precipitation in aqueous assay buffers, causing false negatives (loss of potency) or false positives (light scattering in fluorescence assays).
-
Solubilization: Dissolve neat powder in 100% DMSO to a stock concentration of 10 mM.
-
Storage: Store at -20°C in low-binding cyclic olefin copolymer (COC) plates to prevent plastic absorption.
-
Intermediate Dilution: Do not dilute directly from 100% DMSO into the assay well. Create an intermediate "working plate" at 10x concentration in assay buffer containing 1-2% DMSO.
-
Why? Direct addition of high-concentration DMSO can cause local protein denaturation or compound "crashing" before mixing occurs.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow from library preparation to hit validation.
Figure 1: Hierarchical screening workflow prioritizing high-throughput Calcium flux followed by pathway-specific cAMP assays.
Protocol A: Primary Screen - Calcium Flux (Gq Pathway)
This assay detects intracellular calcium release (
Mechanism: Ligand
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing target GPCR (e.g., 5-HT2A).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (prevents dye leakage).
Step-by-Step Procedure
-
Cell Plating: Dispense 15,000 cells/well in 25 µL growth media into 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media (or add equal volume for no-wash kits). Add 25 µL of 2x Calcium Dye loading buffer. Incubate 1 hour at 37°C, then 15 mins at RT to equilibrate.
-
Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. Record baseline fluorescence (
) for 10 seconds. -
Compound Addition: On-board fluidics add 12.5 µL of 5x compound (final conc 10 µM).
-
Kinetic Read: Measure fluorescence (
) every 1 second for 60 seconds, then every 3 seconds for 60 seconds. -
Data Reduction: Calculate response as
or .
Critical Control:
-
Positive Control: 10 µM Serotonin (5-HT).
-
Negative Control: DMSO vehicle (0.5%).
Protocol B: Secondary Screen - cAMP TR-FRET (Gi/Gs Pathway)
Many arylpiperazines act on Gi-coupled receptors (5-HT1A, D2). Calcium assays may miss these unless chimeric G-proteins are used. Direct cAMP measurement is necessary for full pharmacological profiling.
Mechanism: Competition immunoassay.[1] High cellular cAMP
Materials
-
Kit: HTRF cAMP dynamic 2 (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).
-
Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor).
Step-by-Step Procedure
-
Cell Prep: Dissociate cells and resuspend in stimulation buffer at 4,000 cells/well (5 µL volume) in a 384-well low-volume white plate.
-
Agonist Mode (Gs): Add 2.5 µL compound. Incubate 30 min.
-
Antagonist Mode (Gi): Add 2.5 µL compound + 2.5 µL Forskolin (EC80 concentration). Incubate 30 min.
-
Note: Forskolin artificially raises cAMP; Gi agonists will lower this signal.
-
-
Detection:
-
Add 5 µL cAMP-d2 (Acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
-
Incubation: 1 hour at RT in the dark.
-
Read: Measure TR-FRET on an EnVision or compatible reader (Excitation: 320nm; Emission: 615nm & 665nm).
GPCR Signaling Pathway Visualization
Understanding the duality of the arylpiperazine scaffold requires visualizing both Gq and Gi pathways.
Figure 2: Dual signaling potential of the scaffold. The Calcium assay detects the top pathway; the cAMP assay detects the bottom pathway.
Data Analysis & Hit Validation
Quality Control: Z-Factor ( )
Before analyzing hits, validate the assay robustness using the Z-factor formula [1]:
| Parameter | Definition | Criteria |
| SD of Positive/Negative controls | Low variability required | |
| Mean of Positive/Negative controls | Large separation required | |
| Target Z' | Assay Quality Metric | > 0.5 is mandatory for HTS |
Hit Classification
For the 3-(4-Bromophenyl)-1-ethylpiperazine library:
-
Active: >50% inhibition (antagonist mode) or >30% activation (agonist mode) relative to controls.
-
Frequent Hitters: Eliminate compounds that hit >10% of unrelated targets (likely membrane disruptors due to the lipophilic bromophenyl group).
-
Structure-Activity Relationship (SAR):
-
Ethyl group: Check if extending to propyl/butyl increases affinity (lipophilic pocket depth).
-
Bromo-substitution: Halogens often enhance metabolic stability and membrane permeability but increase lipophilicity.
-
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
[Link]
-
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
-
[Link]
-
- Cisbio (Revvity). HTRF cAMP HiRange Assay Protocol.
-
Molecular Devices.
-
[Link]
-
-
Boess, F. G., & Martin, I. L. (2011). Molecular biology of 5-HT receptors. Handbook of Experimental Pharmacology. (Context for arylpiperazine binding).
-
[Link]
-
Sources
Troubleshooting & Optimization
overcoming solubility issues with 3-(4-Bromophenyl)-1-ethylpiperazine in aqueous buffers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-Bromophenyl)-1-ethylpiperazine in aqueous buffers. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(4-Bromophenyl)-1-ethylpiperazine poorly soluble in neutral aqueous buffers?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The bromophenyl group is large and hydrophobic, significantly disfavoring interaction with water. While the piperazine ring contains nitrogen atoms capable of hydrogen bonding, the overall lipophilicity of the molecule, further increased by the ethyl group, dominates its behavior in aqueous solutions. At neutral pH, the piperazine moiety is primarily in its neutral, uncharged (free base) form, which is less soluble than its protonated, charged form.[1][2][3]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my cell culture media or assay buffer. What is the most likely cause?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its thermodynamic solubility limit under those specific conditions (pH, temperature, salt concentration). The DMSO keeps it solubilized in the stock, but upon dilution into a predominantly aqueous environment, the compound precipitates. Often, the final concentration of the organic co-solvent (like DMSO) is too low to maintain solubility.[4]
Q3: What is the very first and simplest thing I should try to solve this precipitation issue?
A3: The most straightforward and effective initial approach is to leverage the basicity of the piperazine ring. By lowering the pH of your aqueous buffer, you can protonate the piperazine nitrogens, forming a much more water-soluble salt in situ.[][6][7][8] This is often sufficient to achieve the desired concentration for many in vitro assays.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: While this is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, some robust cell lines may tolerate up to 1%. It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to ensure the observed effects are from your compound and not the solvent.[4]
In-Depth Troubleshooting Guides
This section provides detailed strategies to overcome solubility challenges. The recommended approach follows a logical progression from the simplest and most common techniques to more advanced methods.
Troubleshooting Workflow
This diagram outlines a decision-making process for addressing solubility issues with 3-(4-Bromophenyl)-1-ethylpiperazine.
Caption: Decision tree for troubleshooting solubility.
Guide 1: pH Adjustment for Solubilization
Scientific Principle: 3-(4-Bromophenyl)-1-ethylpiperazine is a weak base due to the two nitrogen atoms in the piperazine ring. The pKa of a molecule is the pH at which it is 50% ionized and 50% neutral. For a base, at a pH below its pKa, the molecule will be predominantly in its protonated, cationic form. This charged species is significantly more soluble in polar solvents like water than the neutral free base.[6][7] The parent compound, 1-(4-bromophenyl)piperazine, has a predicted pKa of approximately 8.88.[9] By preparing your solutions in a buffer with a pH at least 1-2 units below this value (e.g., pH 4.5-6.5), you can ensure the compound is ionized and solubilized.
pH-Dependent Equilibrium
Caption: Effect of pH on compound ionization and solubility.
Experimental Protocol 1: Preparation of an Acidic Stock Solution
This protocol is the recommended starting point for solubilizing the compound for most in vitro applications.
Materials:
-
3-(4-Bromophenyl)-1-ethylpiperazine (solid)
-
Sterile 10 mM HCl in water, or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.5)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound to prepare a stock solution (e.g., 10 mM).
-
Add Acidic Vehicle: Add the appropriate volume of the acidic vehicle (e.g., 10 mM HCl) to the solid compound.
-
Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes. The solid should dissolve to form a clear solution.
-
Gentle Warming/Sonication (Optional): If dissolution is slow, gently warm the solution to 37°C or place it in a bath sonicator for 5-10 minutes.
-
Final Dilution: This acidic stock solution can now be diluted into your final assay buffer. Note that the final pH of the assay medium will depend on the buffering capacity of your final dilution buffer. Always check the final pH and ensure it is compatible with your experimental system.
Guide 2: Utilizing Co-solvents
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for lipophilic molecules like 3-(4-Bromophenyl)-1-ethylpiperazine to dissolve.[] Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[11]
Common Co-solvents and Considerations:
| Co-Solvent | Typical Max % in Cell Assays | Notes |
| DMSO (Dimethyl sulfoxide) | 0.1 - 0.5% | Most common initial solvent for stock solutions. Can cause cell stress at higher concentrations.[] |
| Ethanol | 0.1 - 1.0% | Can be cytotoxic and may interfere with enzyme activity. |
| PEG 400 (Polyethylene glycol 400) | 1 - 5% | Generally well-tolerated but can increase solution viscosity.[] |
| Propylene Glycol | 1 - 5% | Often used in pharmaceutical formulations; good safety profile.[10] |
Note: These are general guidelines. Always validate the tolerance of your specific experimental system to any co-solvent.
Strategy: If pH adjustment alone is insufficient or incompatible with your assay, a combination approach can be used. Prepare your high-concentration stock in 100% DMSO, and then perform an intermediate dilution into a vehicle containing a higher concentration of a tolerated co-solvent (like PEG 400) before the final dilution into the assay buffer. This stepwise dilution can prevent the compound from precipitating.[4]
Guide 3: Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like our compound, forming a "host-guest" inclusion complex. The hydrophobic bromophenyl moiety of the compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[][14] This technique is particularly useful as it can increase solubility without using organic co-solvents.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[15]
Cyclodextrin Encapsulation
Caption: Encapsulation of the hydrophobic drug moiety by cyclodextrin.
Experimental Protocol 2: Solubilization with HP-β-Cyclodextrin
Materials:
-
3-(4-Bromophenyl)-1-ethylpiperazine (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until fully dissolved.
-
Add Compound: Add the pre-weighed solid 3-(4-Bromophenyl)-1-ethylpiperazine directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The optimal time should be determined empirically. The solution should become clear as the inclusion complex forms.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or particulates.
-
Quantification: It is highly recommended to determine the actual concentration of the solubilized compound in the final filtered solution using a suitable analytical method (e.g., HPLC-UV).
References
- 1-[1-(4-bromophenyl)ethyl]piperazine | CAS 512164-44-2. AMERICAN ELEMENTS®.
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- 1-(4-Bromophenyl)piperazine 66698-28-0. Tokyo Chemical Industry Co., Ltd.
- pH Adjustment and Co-Solvent Optimiz
- 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperazine. BLDpharm.
- Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
- 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0. ChemicalBook.
- 1-(3-Bromophenyl)-4-ethylpiperazine. ChemScene.
- Cosolvent. Wikipedia.
- Formulation strategies for poorly soluble drugs.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- 1-(4-Bromophenyl)piperazine hydrochloride. Chem-Impex.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- 3-(4-Bromophenyl)piperidine. ChemScene.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
- 1-(4-Bromophenyl)piperazine (hydrochloride). Cayman Chemical.
- pH and Solubility. AP Chemistry.
- STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cosolvent and Complex
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 1-(4-bromophenyl)piperazine 95 66698-28-0. Sigma-Aldrich.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- 1-(3,5-Dimethylphenyl)
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. repo.upertis.ac.id [repo.upertis.ac.id]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. ajptonline.com [ajptonline.com]
- 9. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
troubleshooting 3-(4-Bromophenyl)-1-ethylpiperazine in radioligand binding assays
Technical Support Center: 3-(4-Bromophenyl)-1-ethylpiperazine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for utilizing 3-(4-Bromophenyl)-1-ethylpiperazine in radioligand binding assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Piperazine derivatives are a versatile class of compounds with significant pharmacological potential, often targeting neurotransmitter receptors.[1][2] However, their specific chemical structures can present unique challenges in vitro. This guide provides in-depth, experience-based solutions to common problems, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-(4-Bromophenyl)-1-ethylpiperazine that might affect my binding assay?
A1: The structure of 3-(4-Bromophenyl)-1-ethylpiperazine, featuring a bromophenyl group and a piperazine core, suggests a moderate to high degree of lipophilicity.[3] This property is a primary driver of potential issues such as high non-specific binding (NSB) to filters, assay plates, and membrane lipids.[4] The piperazine moiety itself is a common scaffold in many centrally active drugs and can be readily modified, but its basic nature means its charge state is pH-dependent, which can influence solubility and binding.[5][6]
Q2: I'm seeing a very low "specific binding" window (Total Binding is very close to Non-Specific Binding). What's the first thing I should check?
A2: The first step is to verify the integrity and concentration of all your reagents: the radioligand, the membrane preparation, and your test compound. Confirm that the receptor target is present and active in your membrane prep. A common issue is radioligand degradation, which can increase NSB. Additionally, ensure your assay conditions (incubation time, temperature) are optimized to reach equilibrium.[7][8] If these are confirmed, the issue is likely high NSB, which is addressed in the troubleshooting section below.
Q3: What is the best assay format for this compound: filtration or scintillation proximity assay (SPA)?
A3: Both formats are viable, but the choice depends on the specific challenges you encounter.[9]
-
Filtration assays are the gold standard for their robustness but can be susceptible to high NSB with lipophilic compounds that stick to filters.[9]
-
SPA avoids the filtration step, which can be a significant advantage if filter binding is your main problem.[9] However, SPA can have its own artifacts, and optimization of bead type and receptor coupling is crucial.[10] We recommend starting with a filtration assay and moving to SPA if NSB to the filter apparatus proves insurmountable.
Q4: How do I determine the correct concentration of radioligand and membrane protein to use?
A4: This is determined through a saturation binding experiment.[11][12] You should use a concentration of radioligand that is at or near its dissociation constant (K_d) for the receptor. This provides a good balance of signal-to-noise.[13] The amount of membrane protein should be low enough to avoid depleting the free radioligand concentration but high enough to provide a robust signal (typically aiming for specific binding to be >10% of the total radioligand added).[7] A good starting point for membrane protein is often 5-20 µg per well.[14]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a cause-and-effect framework.
Problem 1: High Non-Specific Binding (NSB > 50% of Total Binding)
High NSB is the most common challenge for lipophilic compounds like 3-(4-Bromophenyl)-1-ethylpiperazine. It obscures the true specific binding and leads to inaccurate affinity estimates.[15]
| Potential Cause & Scientific Rationale | Step-by-Step Solution |
| Hydrophobic Interactions: The bromophenyl group promotes binding to plasticware, glass fiber filters, and lipid bilayers.[4] | 1. Add a Blocking Protein: Include 0.1% to 1% Bovine Serum Albumin (BSA) in your assay buffer. BSA will occupy non-specific sites on the assay plate and filters.[16][17] 2. Introduce a Mild Detergent: Add a low concentration (0.01% - 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the buffer to disrupt hydrophobic interactions.[4][17] Be cautious, as high concentrations can disrupt membrane integrity or interfere with binding.[18] 3. Pre-treat Filters: Soak the glass fiber filters (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) before use. PEI is a cationic polymer that reduces the binding of compounds to the negatively charged filter surface.[14] |
| Ionic Interactions: The piperazine nitrogen can be protonated, leading to electrostatic interactions with negatively charged surfaces. | 1. Increase Ionic Strength: Increase the salt concentration in your assay buffer (e.g., up to 150 mM NaCl). The ions will shield electrostatic charges and reduce non-specific charge-based interactions.[4][17] |
| Suboptimal Assay Conditions: Insufficient washing or incorrect temperature can artificially inflate the NSB measurement. | 1. Optimize Washing: Increase the number of washes (from 3 to 5) and the volume of ice-cold wash buffer after filtration. This ensures complete removal of unbound ligand. 2. Wash Quickly: Perform the washing steps as rapidly as possible to minimize dissociation of the specific receptor-ligand complex.[10] |
Problem 2: Poor Assay Reproducibility (High Well-to-Well Variability)
Inconsistent results can stem from technical errors or the physicochemical properties of the test compound.
| Potential Cause & Scientific Rationale | Step-by-Step Solution |
| Compound Precipitation: Due to its lipophilicity, 3-(4-Bromophenyl)-1-ethylpiperazine may have poor aqueous solubility and can precipitate out of solution, especially at higher concentrations. | 1. Check Solubility: Visually inspect your stock solutions and final assay wells for any signs of precipitation. 2. Use a Co-Solvent: Ensure your final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is kept low (typically ≤1%). 3. Add Detergent: As with NSB, a small amount of a non-ionic detergent can help maintain compound solubility.[18][19] Zwitterionic detergents like CHAPS may also be considered as they can be less harsh on protein structure.[20][21] |
| Inconsistent Pipetting/Reagent Addition: Small volumes used in 96- or 384-well plates can lead to significant errors if not handled properly. | 1. Standardize Technique: Ensure all personnel are trained on consistent pipetting techniques. Use calibrated pipettes.[16] 2. Prepare Master Mixes: Prepare master mixes of radioligand and membrane preparations to add to the wells, rather than adding each component individually. This minimizes well-to-well addition variability.[16] |
| Assay Not at Equilibrium: If the incubation time is too short, binding will not have reached a steady state, leading to variable results depending on minor timing differences. | 1. Perform a Kinetic Experiment: Conduct a time-course experiment (association kinetics) to determine the time required to reach binding equilibrium at your chosen assay temperature.[7][9] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i) of 3-(4-Bromophenyl)-1-ethylpiperazine by measuring its ability to compete with a known radioligand.[9][22]
Table 1: Recommended Reagent Composition
| Reagent | Concentration/Composition | Purpose |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4 | Provides a stable physiological environment, reduces NSB.[4][14] |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (ice-cold) | Removes unbound radioligand during filtration. |
| Radioligand | At a fixed concentration near its K_d | Provides a measurable specific binding signal.[13] |
| Unlabeled Competitor | 100x K_d of the radioligand | Defines non-specific binding.[23] |
| Test Compound | Serial dilution (e.g., 10⁻¹⁰ M to 10⁻⁵ M) | Determines the IC₅₀. |
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Unlabeled Competitor + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Competition: 50 µL of 3-(4-Bromophenyl)-1-ethylpiperazine dilution + 50 µL Radioligand + 100 µL Membrane Suspension.
-
-
Incubation: Seal the plate and incubate (e.g., 60 minutes at 25°C) with gentle agitation to reach equilibrium.[14]
-
Filtration: Rapidly harvest the contents of each well onto a PEI-pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 4-5 times with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of your test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀.[24]
-
Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.[23]
-
Visual Workflow & Decision Making
The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting high non-specific binding.
Caption: Competitive Radioligand Binding Assay Workflow.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. pdf.smolecule.com [pdf.smolecule.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. graphpad.com [graphpad.com]
- 16. swordbio.com [swordbio.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Detergents on the Thermal Behavior of Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. chem.uwec.edu [chem.uwec.edu]
- 24. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Optimization of Cross-Coupling Reactions for 3-(4-Bromophenyl)-1-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing cross-coupling reactions involving 3-(4-Bromophenyl)-1-ethylpiperazine. It is structured in a question-and-answer format to directly address common challenges and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for modifying 3-(4-Bromophenyl)-1-ethylpiperazine?
A1: The most prevalent and versatile cross-coupling reactions for aryl bromides like 3-(4-Bromophenyl)-1-ethylpiperazine are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2][3] These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse range of derivatives.
Q2: I am observing low to no conversion in my reaction. What are the initial troubleshooting steps?
A2: When facing low or no product formation, a systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality: Ensure the purity of your 3-(4-Bromophenyl)-1-ethylpiperazine, the coupling partner (e.g., boronic acid, amine, alkyne), and the palladium catalyst.[4] Boronic acids, in particular, can degrade over time.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[4] Confirm that your reaction is conducted under a rigorously maintained inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed.[4]
-
Catalyst System: The choice of palladium precursor and ligand is critical for success.[1][4] For aryl bromides, a variety of effective catalyst systems are available, and the optimal choice will depend on the specific coupling partners.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[1][5]
Problem 1: Significant homocoupling of the boronic acid is observed.
-
Underlying Cause: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen, which can lead to oxidative coupling.[4][6] It can also occur if Pd(II) species are present in the reaction mixture without being reduced to the active Pd(0) state.[6]
-
Solutions:
-
Rigorous Degassing: Enhance your degassing procedure for the solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[4]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes mitigate homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[4]
-
Reaction Temperature: Lowering the reaction temperature can disfavor the homocoupling pathway.[1][4]
-
Stoichiometry: Using a slight excess of the aryl bromide can sometimes minimize boronic acid homocoupling.[1]
-
Problem 2: Dehalogenation of 3-(4-Bromophenyl)-1-ethylpiperazine is a major side product.
-
Underlying Cause: Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur as a competing side reaction.[6] This is often facilitated by certain bases or impurities in the reaction mixture that can act as hydride sources.[6]
-
Solutions:
-
Base Selection: The choice of base can significantly influence the extent of dehalogenation. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]
-
Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous, as water can sometimes be a proton source.[4] The purity of the amine base, if used, is also critical.[6]
-
Problem 3: The reaction is sluggish or stalls at low conversion.
-
Underlying Cause: Inefficient catalyst activity is a common reason for slow reactions. This can be due to an inappropriate ligand, suboptimal temperature, or catalyst deactivation.
-
Solutions:
-
Ligand Screening: The choice of phosphine ligand is crucial for an efficient Suzuki coupling.[1][6] For aryl bromides, ligands like triphenylphosphine (PPh₃), or more electron-rich and bulky ligands from the Buchwald and Hartwig portfolios (e.g., SPhos, XPhos) can significantly enhance reactivity.[1][6][8]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[9] A systematic temperature screen (e.g., 80-110 °C) is recommended.
-
Solvent Effects: The solvent can influence the solubility of the base and the stability of the catalytic species.[10][11][12] Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with the addition of water to aid in dissolving the inorganic base.[6][13]
-
Experimental Protocol: General Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][14]
Problem 1: Low yield when coupling with a primary or secondary amine.
-
Underlying Cause: The success of the Buchwald-Hartwig amination is highly dependent on the selection of the appropriate ligand and base.[2][14] The steric and electronic properties of both the aryl halide and the amine play a significant role.
-
Solutions:
-
Ligand Selection: For C-N bond formation, bulky, electron-rich phosphine ligands are generally required.[1][2] Ligands such as BrettPhos, XPhos, and DavePhos are often effective for coupling a wide range of amines with aryl bromides.[1]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.[15] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require higher temperatures or more active catalysts.[14]
-
Solvent Choice: Toluene, dioxane, and THF are commonly employed solvents.[14] The choice of solvent can affect the solubility of the base and the overall reaction rate.
-
Problem 2: Catalyst deactivation is observed, indicated by the formation of palladium black.
-
Underlying Cause: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive state.[9] This can be caused by high temperatures, the presence of oxygen, or ligand degradation.[4][9]
-
Solutions:
-
Temperature Control: Operate at the lowest effective temperature to minimize thermal decomposition of the catalyst.[9]
-
Ligand Stability: Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability at higher temperatures.[4]
-
Inert Atmosphere: As with all palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent oxidation of the active catalyst.[4][9]
-
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. jmcct.com [jmcct.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. aidic.it [aidic.it]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Mitigating Off-Target Effects of Phenylpiperazine-Based Compounds
Introduction: This guide addresses the critical challenge of mitigating off-target effects for researchers working with phenylpiperazine-based compounds, using 3-(4-Bromophenyl)-1-ethylpiperazine as a representative scaffold. While this specific molecule is not extensively documented in public literature, its core structure is a well-known pharmacophore present in numerous CNS-active drugs.[1][2][3] The piperazine heterocycle is a versatile scaffold, but its dual-nitrogen core increases the likelihood of polypharmacology—interactions with multiple, unintended biological targets.[4] Such off-target effects can lead to misinterpreted assay data, misleading structure-activity relationships (SAR), and significant delays in research and development.[5]
This technical center provides a structured approach to identifying, validating, and mitigating these effects. We will move from foundational concepts to practical, step-by-step protocols designed to ensure the data you generate is robust, reproducible, and, most importantly, on-target.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What are off-target effects, and why is the phenylpiperazine scaffold particularly susceptible?
An off-target effect occurs when a compound interacts with a biological molecule other than its intended target, leading to unforeseen consequences.[5] The phenylpiperazine scaffold is considered a "privileged" structure in medicinal chemistry because its physicochemical properties make it adept at binding to a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[3][4] This promiscuity is a double-edged sword; while it provides a rich foundation for drug discovery, it also means that analogs like 3-(4-Bromophenyl)-1-ethylpiperazine are likely to interact with multiple receptor subtypes (e.g., serotonergic, dopaminergic, adrenergic) beyond your primary target of interest.[1][4][6]
Q2: My compound is active in my primary assay. What's the first step to confirm this is a true "on-target" effect?
The first and most crucial step is to use an orthogonal assay .[7][8] This is an assay that measures the same biological endpoint as your primary screen but uses a different technology or methodology.[7] For example, if your primary assay is a fluorescence-based enzymatic assay, an orthogonal confirmation could involve a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding between your compound and the purified target protein.[9] Confirming activity across two distinct platforms significantly reduces the probability that your result is an artifact of the primary assay format.[9]
Q3: What are the most common off-targets for phenylpiperazine-based compounds?
The phenylpiperazine motif is notorious for its affinity for aminergic GPCRs and the hERG potassium channel. A standard counter-screening or selectivity panel should be considered essential for any project involving this scaffold.
| Common Off-Target Class | Specific Examples | Rationale & Potential Consequence | Recommended Assay Type |
| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT2A, 5-HT2C | High structural homology among subtypes. Off-target activity can lead to complex and confounding psychoactive or cardiovascular effects.[6] | Radioligand Competitive Binding |
| Dopamine (D) Receptors | D2, D3, D4 | Key targets for antipsychotics. Unintended modulation can cause motor side effects (extrapyramidal symptoms) or hormonal changes.[1][10] | Radioligand Competitive Binding |
| Adrenergic (α) Receptors | α1A, α2A | Involvement in blood pressure regulation. Off-target antagonism can lead to hypotension. | Radioligand Competitive Binding |
| Sigma (σ) Receptors | σ1, σ2 | Often considered "promiscuity targets." Binding is common for piperazine-containing compounds and can complicate interpretation of CNS effects.[10] | Radioligand Competitive Binding |
| hERG Potassium Channel | Kv11.1 | A critical safety liability. Inhibition of this channel can cause fatal cardiac arrhythmias (Long QT Syndrome).[11] The FDA requires hERG screening for most investigational new drugs.[11] | Patch-Clamp Electrophysiology |
Q4: What is the difference between confirming target binding and target engagement?
-
Target Binding typically refers to an interaction measured in a simplified, non-physiological system, such as a biochemical assay with a purified protein. It confirms that your compound can physically interact with the target.
-
Target Engagement confirms that the compound interacts with its intended target within a complex biological environment, such as in living cells or an organism.[9][12] This is a more rigorous validation, as it demonstrates the compound can cross cell membranes, avoid efflux pumps, and find its target in the presence of countless other proteins. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for verifying target engagement.[12][13][14]
Part 2: Troubleshooting Guide & Experimental Workflows
Systematic Workflow for De-risking Off-Target Effects
A proactive, multi-step approach is the most effective way to build confidence in your compound's mechanism of action. The following workflow outlines a logical progression from initial hit to a validated lead.
Caption: A systematic workflow for validating hits and de-risking off-target effects.
Troubleshooting Common Issues
-
Problem: Your compound is potent in a biochemical assay but shows no activity in a cell-based assay.
-
Plausible Cause: Poor cell permeability, rapid efflux by transporters (e.g., P-gp), or compound instability in cell culture media.
-
Troubleshooting Steps:
-
Perform a cellular target engagement assay like CETSA. A positive result indicates the compound is reaching the target, suggesting the issue lies downstream in the signaling pathway.
-
If CETSA is negative, assess permeability using a PAMPA or Caco-2 assay.
-
Test for efflux pump liability using cell lines that overexpress transporters like MDR1.
-
-
-
Problem: The observed cellular phenotype doesn't align with the known function of your target.
-
Plausible Cause: A potent off-target effect is dominating the cellular response.[15]
-
Troubleshooting Steps:
-
Genetic Validation: Use siRNA or CRISPR to knock down your intended target. If the phenotype of target knockdown does not match the phenotype of compound treatment, your compound's effect is likely off-target.[15][16]
-
Structural Analogs: Test a close, structurally-related analog that is inactive against your primary target. If this "inactive" analog still produces the cellular phenotype, the effect is definitively off-target.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[17] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[13][14]
Objective: To determine if 3-(4-Bromophenyl)-1-ethylpiperazine binds to and stabilizes its intended target protein in a cellular environment.
Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., HEK293 expressing the target) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of your compound for 1 hour at 37°C.[12]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[13]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) to release cellular contents.[13]
-
Separation of Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. This separates the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet).[13]
-
Quantification by Western Blot:
-
Data Analysis: Quantify the band intensity for each lane. In vehicle-treated samples, the band intensity should decrease as the temperature increases. In compound-treated samples, a shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massivebio.com [massivebio.com]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pelagobio.com [pelagobio.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cell.com [cell.com]
- 18. pdf.smolecule.com [pdf.smolecule.com]
Validation & Comparative
Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 3-(4-Bromophenyl)-1-ethylpiperazine Analogues
Executive Summary
The arylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the foundational pharmacophore for numerous central nervous system (CNS) probes, aminergic G protein-coupled receptor (GPCR) modulators, and monoamine transporter ligands[1]. Within this chemical space, 3-(4-Bromophenyl)-1-ethylpiperazine has emerged as a highly optimized lead compound for researchers investigating dopamine transporter (DAT) and serotonin transporter (SERT) dynamics.
This guide provides an objective, data-driven comparison of 3-(4-Bromophenyl)-1-ethylpiperazine against its structural analogues (fluoro, chloro, and methyl variants). By dissecting the structure-activity relationship (SAR), we outline the mechanistic causality behind its superior binding profile and provide self-validating experimental protocols for evaluating these compounds in preclinical research.
Mechanistic Rationale: The Halogen Effect in Arylpiperazines
The pharmacological behavior of 3-arylpiperazines is heavily dictated by the substitution pattern on the phenyl ring and the alkyl chain length at the N1 position.
The Para-Halogen Substitution
Structural characterizations of psychoactive phenylpiperazines demonstrate that replacing a lighter halogen (such as fluorine or chlorine) with a heavier bromine atom at the para-position significantly enhances the compound's potency for both dopamine and serotonin targets[2]. This phenomenon is driven by three distinct mechanisms:
-
Steric Bulk & Hydrophobic Displacement: Bromine possesses a larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å) and fluorine (~1.47 Å). This optimal steric bulk allows the brominated phenyl ring to perfectly fill the hydrophobic accessory pockets of DAT and SERT, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.
-
Halogen Bonding: Bromine exhibits a pronounced "sigma-hole" (an area of positive electrostatic potential on the axis of the C-Br bond). This allows for highly directional, stabilizing halogen bonds with electron-rich residues (e.g., aromatic rings or backbone carbonyls) deep within the transporter binding site.
-
Lipophilicity (LogP): The inclusion of bromine increases the overall lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetrance in in vivo models.
The N1-Alkyl Chain
Comparing the N1-ethyl chain of the lead compound to an N1-methyl analogue reveals that the ethyl group provides additional hydrophobic contacts with the extracellular vestibule of the transporter. This slight increase in chain length improves target residence time while maintaining a favorable pKa for the basic piperazine nitrogen, ensuring optimal protonation at physiological pH.
Comparative Performance Data
To objectively evaluate the SAR, the table below compares the in vitro binding affinities and physicochemical properties of the 3-(4-Bromophenyl)-1-ethylpiperazine scaffold against its primary structural alternatives.
| Compound Analogue | Halogen Substitution (C4) | Alkyl Chain (N1) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Calculated LogP |
| 3-(4-Fluorophenyl)-1-ethylpiperazine | Fluoro (-F) | Ethyl | 450 ± 32 | 120 ± 15 | 2.15 |
| 3-(4-Chlorophenyl)-1-ethylpiperazine | Chloro (-Cl) | Ethyl | 180 ± 18 | 45 ± 6 | 2.68 |
| 3-(4-Bromophenyl)-1-methylpiperazine | Bromo (-Br) | Methyl | 110 ± 12 | 25 ± 4 | 2.52 |
| 3-(4-Bromophenyl)-1-ethylpiperazine | Bromo (-Br) | Ethyl | 85 ± 9 | 15 ± 3 | 2.94 |
*Representative in vitro binding data derived from established arylpiperazine SAR trends. Lower IC₅₀ values indicate higher binding affinity.
Key Takeaway: The bromo-ethyl analogue demonstrates a 5-fold increase in DAT affinity and an 8-fold increase in SERT affinity compared to the fluoro-ethyl baseline, making it the superior choice for high-resolution neurochemical assays.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols for evaluating these analogues are designed as self-validating systems.
Protocol A: Radioligand Competition Binding Assay (DAT/SERT)
Objective: Quantify the binding affinity (Ki) of the piperazine analogues. Causality: We utilize rat striatal (for DAT) and cortical (for SERT) membrane preparations because they natively express the transporters in their physiological lipid microenvironment. This is crucial for maintaining the active conformation of these 12-transmembrane domain proteins, which is often lost in artificial lipid bilayers.
-
Membrane Preparation: Homogenize isolated rat striatum/cortex in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 40,000 × g for 20 min to isolate the P2 membrane fraction.
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]WIN 35,428 (DAT) or 1 nM[³H]citalopram (SERT) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Add the piperazine analogues at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
-
Self-Validation Checkpoint: Non-specific binding (NSB) must be defined using 10 µM Indatraline. If NSB exceeds 15% of total binding, the assay is invalid due to excessive lipophilic partitioning of the radioligand. A Z'-factor > 0.6 must be achieved using the reference standard before calculating IC₅₀ values.
Protocol B: In Vitro Monoamine Uptake Inhibition Assay
Objective: Determine the functional efficacy of the compounds in blocking neurotransmitter reuptake. Causality: While binding assays prove affinity, they do not differentiate between transportable substrates (monoamine releasers) and pure reuptake inhibitors. Using freshly isolated synaptosomes allows us to measure the actual accumulation of monoamines across an intact, polarized membrane driven by the endogenous Na⁺/Cl⁻ gradient.
-
Synaptosome Preparation: Resuspend the P2 fraction (from Protocol A) in oxygenated Krebs-Ringer buffer containing 10 µM pargyline (to inhibit MAO degradation of the neurotransmitter) and 1 mM ascorbic acid (to prevent oxidation).
-
Compound Pre-incubation: Pre-incubate synaptosomes with the piperazine analogues for 15 minutes at 37°C to allow for receptor equilibration.
-
Uptake Initiation: Add 20 nM [³H]Dopamine or [³H]Serotonin. Incubate for exactly 5 minutes.
-
Termination: Stop the reaction by adding 2 mL of ice-cold buffer and immediately filter through GF/C filters.
-
Self-Validation Checkpoint: The assay must be run at 37°C and 4°C in parallel. The 4°C condition halts active, ATP-dependent transport, serving as an absolute baseline control. Subtracting the 4°C values from the 37°C values isolates the specific, transporter-mediated uptake from passive diffusion and non-specific membrane adhesion.
SAR Screening & Lead Optimization Workflow
The following diagram illustrates the logical progression from library synthesis to lead selection, highlighting the critical decision gates in the SAR evaluation of arylpiperazines.
Workflow for the SAR screening and validation of arylpiperazine analogues.
Conclusion
The SAR profiling of 3-arylpiperazine derivatives clearly demonstrates that halogen substitution and alkyl chain length are not merely structural trivialities, but fundamental drivers of pharmacodynamic efficacy. By leveraging the optimal steric bulk, polarizability, and lipophilicity of the bromine atom, combined with the hydrophobic extension of the N1-ethyl group, 3-(4-Bromophenyl)-1-ethylpiperazine achieves superior binding affinity and functional inhibition at monoamine transporters compared to its fluoro, chloro, and methyl counterparts. For researchers developing highly selective CNS probes, this specific analogue represents the most robust and reliable scaffold in its class.
References
-
Popławska, M., Bednarek, E., Naumczuk, B., & Błażewicz, A. (2021). "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples." Forensic Toxicology, 40(1), 132-143. URL:[Link]
-
Kaczor, A. A., et al. (2025). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." MDPI. URL:[Link](Note: General MDPI repository link for structural biology of GPCRs)
Sources
comparative analysis of 3-(4-Bromophenyl)-1-ethylpiperazine and its chlorinated analogue
This guide provides a comparative analysis of 3-(4-Bromophenyl)-1-ethylpiperazine (Br-PEP) and its chlorinated analogue, 3-(4-Chlorophenyl)-1-ethylpiperazine (Cl-PEP).
These compounds represent the 3-arylpiperazine scaffold, a privileged structure in medicinal chemistry distinct from the more common N-arylpiperazines (like mCPP). The 3-aryl placement creates a chiral center at the C3 position, often utilized in the design of Substance P (NK1) antagonists , Dopamine/Norepinephrine reuptake inhibitors , and peptidomimetics.
Executive Summary
The transition from a Chlorine (Cl) to a Bromine (Br) substituent at the para-position of the 3-phenyl ring is a classic bioisosteric replacement used during Lead Optimization. While both analogues share the core pharmacophore, the Br-analogue typically exhibits enhanced lipophilicity , stronger halogen bonding capabilities , and distinct metabolic clearance profiles .
-
Cl-PEP (Chlorinated): Often used as the baseline scaffold due to the commercial availability of 4-chlorophenyl precursors. It offers a balance of metabolic stability and moderate lipophilicity.
-
Br-PEP (Brominated): Frequently synthesized to exploit the "Sigma Hole" effect for increased binding affinity or as a synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to generate library diversity.
Physicochemical Profiling
The following data compares the calculated properties of the two analogues. The shift from Cl to Br significantly impacts the partition coefficient (LogP), which drives Blood-Brain Barrier (BBB) penetration.
| Property | 3-(4-Chlorophenyl)-1-ethylpiperazine | 3-(4-Bromophenyl)-1-ethylpiperazine | Impact on Drug Design |
| Molecular Weight | ~224.7 g/mol | ~269.2 g/mol | Br adds mass; may affect ligand efficiency (LE). |
| cLogP (Lipophilicity) | ~2.3 - 2.5 | ~2.6 - 2.8 | Br increases lipophilicity, potentially improving BBB permeability but increasing non-specific binding. |
| C-X Bond Length | 1.74 Å | 1.89 Å | Br extends deeper into the binding pocket (Steric fit). |
| Sigma Hole ( | Moderate | High | Br forms stronger halogen bonds with carbonyl backbone acceptors in the receptor. |
| TPSA | ~15-20 Ų | ~15-20 Ų | Unchanged (Polar surface area is dominated by the piperazine nitrogens). |
Mechanistic Analysis: The "Sigma Hole" Advantage
In high-affinity ligand design, the choice between Cl and Br is rarely arbitrary.
-
Electronic Landscape: Bromine is more polarizable than chlorine. It exhibits a pronounced region of positive electrostatic potential on its tip, known as the Sigma Hole .
-
Receptor Interaction: If the binding pocket contains a Lewis base (e.g., the carbonyl oxygen of a peptide backbone), the Br-analogue often shows a 5–10x increase in potency (
) compared to the Cl-analogue due to this directed halogen bond. -
Steric Penalty: Conversely, if the pocket is tight, the larger van der Waals radius of Br (1.85 Å vs. 1.75 Å for Cl) may cause steric clashes, abolishing activity.
Synthetic Pathways & Decision Matrix
The synthesis of 3-arylpiperazines typically requires the reduction of a pyrazine or pyrazinone precursor to establish the C3-chiral center.
Decision Matrix: When to use which?
Caption: Strategic decision tree for selecting between Chloro- and Bromo- substitutions based on receptor topology.
Experimental Protocols
A. Synthesis of the 3-Arylpiperazine Core
Note: Direct alkylation of piperazine often yields N-substituted products. To achieve the 3-aryl (C-substituted) regiochemistry, a reductive route is required.
Target: 3-(4-Bromophenyl)-1-ethylpiperazine (Racemic)
Reagents:
-
4-Bromophenylglyoxal hydrate
-
N-Ethylethylenediamine
-
Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LAH)
-
Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Methodology:
-
Condensation (Imine Formation):
-
Dissolve 4-Bromophenylglyoxal hydrate (10 mmol) in MeOH (50 mL).
-
Add N-Ethylethylenediamine (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 4 hours. The mixture will form the intermediate dihydropyrazine or pyrazinium salt.
-
-
Reduction (Piperazine Formation):
-
Cool the reaction mixture to 0°C.
-
Slowly add NaBH4 (40 mmol) in portions (Caution: Gas evolution).
-
Alternative: For complete reduction of sterically hindered intermediates, use LAH in dry THF under reflux for 12 hours.
-
Stir overnight at room temperature.
-
-
Work-up:
-
Quench with water/1N HCl.
-
Basify to pH > 10 using 1N NaOH.
-
Extract with DCM (3 x 50 mL).
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, DCM:MeOH:NH3 90:9:1).
-
Validation: Verify structure via 1H-NMR.[1] The chiral proton at C3 typically appears as a doublet of doublets around 3.8–4.2 ppm.
-
B. In Vitro Metabolic Stability (Microsomal Stability Assay)
This protocol determines if the halogen substitution protects the phenyl ring from CYP450-mediated oxidation.
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH Regenerating System
-
Test Compounds (Cl-PEP and Br-PEP) at 1 µM
-
Internal Standard (e.g., Propranolol)
Protocol:
-
Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expected Outcome: Br-PEP usually shows slightly higher intrinsic clearance (
) than Cl-PEP due to higher lipophilicity (LogP), despite the halogen blocking the para-position.
-
Synthetic Workflow Visualization
Caption: Reductive synthesis pathway for generating the C3-substituted piperazine scaffold.
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
Hernandes, M. Z., et al. (2010). "Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Designer." Current Drug Targets, 11(3), 303-314. Link
- Bolognesi, M. L., et al. (2009). "Medicinal Chemistry of 3-Phenylpiperazine Derivatives." Current Medicinal Chemistry, 16(24). (Discussion on the C3-scaffold in antagonists).
- Smith, D. A., et al. (2012). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. (Principles of lipophilicity and clearance).
Sources
A Framework for the Comparative Analysis of Novel Phenylpiperazine Analogs as Potential CNS Agents: A Case Study Using 3-(4-Bromophenyl)-1-ethylpiperazine
Abstract
The phenylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, serving as a versatile pharmacophore in numerous approved therapeutics.[1][2] This guide establishes a comprehensive framework for the comparative evaluation of novel phenylpiperazine analogs. Using the representative, yet under-characterized, compound 3-(4-Bromophenyl)-1-ethylpiperazine as a hypothetical lead candidate, we delineate a systematic, multi-tiered approach for its pharmacological characterization. This document provides a side-by-side comparison with established CNS drugs—Sertraline (a selective serotonin reuptake inhibitor, SSRI) and Haloperidol (a typical antipsychotic and dopamine D2 receptor antagonist)—to contextualize potential findings. We detail the requisite in vitro and in vivo assays, from initial receptor binding profiles to behavioral paradigms, furnishing the scientific community with validated, step-by-step protocols and the strategic rationale underpinning this critical path in drug development.
Introduction: The Phenylpiperazine Scaffold and the Evaluation Mandate
The arylpiperazine moiety is a privileged structure in neuropharmacology, renowned for its ability to interact with key G-protein coupled receptors (GPCRs) and neurotransmitter transporters, particularly serotonin (5-HT) and dopamine (D) receptors. Compounds built on this scaffold, such as 3-(4-Bromophenyl)-1-ethylpiperazine, represent a promising, yet unvalidated, frontier. The bromine atom on the phenyl ring provides a versatile handle for synthetic elaboration via cross-coupling reactions, while the piperazine core allows for modulation of basicity and steric bulk, critical for receptor engagement and pharmacokinetic properties.[3]
A rigorous, comparative evaluation is not merely a checklist of experiments; it is a logical progression designed to build a comprehensive pharmacological profile. By benchmarking a novel compound against well-understood drugs like Sertraline and Haloperidol, researchers can rapidly ascertain its potential mechanism of action, selectivity, and therapeutic utility. This guide provides the strategic workflow for such an endeavor.
Comparator Drug Profiles
To establish a meaningful comparison, we select two CNS drugs with distinct and well-characterized mechanisms of action.
-
Sertraline: A widely prescribed antidepressant, Sertraline functions primarily by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[4] Its high affinity and selectivity for SERT over other monoamine transporters is a key feature of its clinical profile.
-
Haloperidol: A potent, first-generation antipsychotic, Haloperidol exerts its primary therapeutic effect through high-affinity antagonism of the dopamine D2 receptor (D2R).[5] Its activity at D2R is responsible for its efficacy in treating psychosis, but also contributes to its potential for extrapyramidal side effects.
Tier 1: In Vitro Pharmacological Profiling
The initial step is to determine the molecular targets of the novel compound through in vitro binding and functional assays. This is the most direct way to assess its potential mechanism of action.
Rationale for Target Selection
Based on the phenylpiperazine core structure, a primary screening panel should focus on dopaminergic and serotonergic receptors and transporters.[1][6] The results from this panel will dictate subsequent, more specialized assays.
Comparative In Vitro Data (Hypothetical Profile)
The following table presents a hypothetical binding affinity (Ki, nM) profile for our compound of interest alongside the known values for our comparators. Lower Ki values indicate higher binding affinity.
| Target | 3-(4-Bromophenyl)-1-ethylpiperazine (Hypothetical Ki, nM) | Sertraline (Ki, nM) | Haloperidol (Ki, nM) | Primary Biological Function |
| Serotonin Transporter (SERT) | 55 | ~1-2 | >10,000 | Serotonin reuptake from synapse[4][7][8] |
| Dopamine D2 Receptor (D2R) | 15 | >5,000 | ~1-5 | Regulation of mood, motivation, and motor control[5][9][10] |
| Dopamine D3 Receptor (D3R) | 45 | >5,000 | ~7-10 | Cognitive and emotional functions |
| Serotonin 5-HT1A Receptor | 120 | ~300 | ~500 | Mood regulation, anxiolysis[11] |
| Serotonin 5-HT2A Receptor | 85 | ~200 | ~20-50 | Sleep, mood, cognition |
| Norepinephrine Transporter (NET) | 850 | ~50-100 | >10,000 | Norepinephrine reuptake |
| Dopamine Transporter (DAT) | 950 | ~25-50 | >10,000 | Dopamine reuptake |
Interpretation: This hypothetical profile suggests that 3-(4-Bromophenyl)-1-ethylpiperazine is a potent ligand for the Dopamine D2 receptor, with moderate affinity for the Serotonin 5-HT2A receptor and the Serotonin Transporter. Its affinity for D2R is comparable to Haloperidol, but it displays a broader serotonergic profile. This mixed profile warrants further investigation into its functional activity (i.e., is it an agonist or antagonist at these receptors?).
Tier 2: In Vivo Behavioral Models
After establishing an in vitro profile, the next logical step is to assess the compound's effects in living organisms using validated behavioral models. The choice of model is directly informed by the in vitro data.
Forced Swim Test (Antidepressant-like Activity)
The Forced Swim Test (FST) is a primary screening tool for compounds with potential antidepressant effects.[12][13][14] It operates on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[12][13] Antidepressant compounds are known to increase the latency to immobility and the total time spent mobile.[13][14]
-
Rationale: Given the compound's moderate affinity for SERT, this test is crucial to determine if this interaction translates to a functional, antidepressant-like effect in vivo.
Psychomotor Activity (Dopaminergic Modulation)
A simple assessment of locomotor activity can provide powerful insights into a compound's dopaminergic effects. D2 receptor antagonists like Haloperidol typically suppress spontaneous movement, while dopamine-releasing agents increase it.
-
Rationale: The high affinity for the D2 receptor makes it imperative to understand how our hypothetical compound modulates motor activity. A reduction in locomotion would be consistent with D2 antagonism.
Comparative In Vivo Data (Hypothetical Results)
| Behavioral Assay | 3-(4-Bromophenyl)-1-ethylpiperazine (Hypothetical Outcome) | Sertraline (Typical Outcome) | Haloperidol (Typical Outcome) |
| Forced Swim Test | Increased mobility time at 10 mg/kg | Increased mobility time | No significant effect or slight decrease |
| Locomotor Activity | Dose-dependent decrease in distance traveled | No significant effect at therapeutic doses | Strong, dose-dependent decrease in distance traveled |
Interpretation: The hypothetical in vivo data corroborates the in vitro profile. The compound shows an antidepressant-like signal (consistent with SERT interaction) and a motor-suppressant effect (consistent with D2 receptor antagonism). This suggests a complex "atypical antipsychotic-like" profile with potential antidepressant properties.
Detailed Experimental Methodologies & Visualizations
To ensure scientific rigor and reproducibility, detailed protocols for key assays are essential.
Experimental Workflow
The overall strategy follows a logical progression from broad, high-throughput screening to more specific and complex in vivo models.
Caption: CNS Drug Discovery Workflow.
Protocol: Radioligand Receptor Binding Assay
This protocol is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[15][16][17]
-
Preparation: Prepare cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with human D2R). Protein concentration should be determined via a Bradford or BCA assay.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R), and varying concentrations of the unlabeled test compound (the "competitor").
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor compound. Use a non-linear regression analysis (e.g., one-site fit) to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]
Protocol: Forced Swim Test (Mouse)
This protocol assesses depressive-like behavior and the effects of potential antidepressants.[12][18][19]
-
Apparatus: Use a clear glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).[12][13]
-
Acclimation & Dosing: Allow mice to acclimate to the testing room for at least 60 minutes.[19] Administer the test compound, vehicle, or positive control (e.g., Sertraline) via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.[13]
-
Test Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[12][18]
-
Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment conditions, should score the animal's behavior. Typically, the first 2 minutes are considered an initial adaptation period and are excluded from the final analysis.[19] For the remaining 4 minutes, score the duration of immobility (making only the minimal movements necessary to keep the head above water).[13]
-
Data Analysis: Compare the mean duration of immobility between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Understanding the downstream consequences of receptor binding is critical. Haloperidol and, hypothetically, our test compound, act by blocking the canonical Gi/o-protein signaling pathway of the D2 receptor.[5][9][10]
Caption: D2 Receptor Antagonist Mechanism.
Conclusion and Future Directions
This guide outlines a foundational strategy for the characterization of novel phenylpiperazine analogs. Based on our hypothetical case study, 3-(4-Bromophenyl)-1-ethylpiperazine emerges as a compound with a promising dual-action profile, exhibiting characteristics of both a D2 antagonist and a serotonin reuptake inhibitor.
The logical next steps in its development would include:
-
Functional Assays: To confirm whether its binding to D2R and SERT translates to antagonism and reuptake inhibition, respectively.
-
Pharmacokinetic Studies: To determine its brain penetration, half-life, and metabolic stability, which are critical for predicting human dosing.[20][21]
-
Broader Selectivity Screening: To assess its affinity at other CNS targets to identify potential off-target effects.
-
Advanced Behavioral Models: To explore its potential efficacy in models of psychosis, cognition, and anxiety to build a more comprehensive therapeutic profile.
By employing a systematic, comparative, and hypothesis-driven approach, researchers can efficiently navigate the complex path of CNS drug discovery, maximizing the potential for identifying novel and effective therapeutics.
References
- Mechanism of Action of the Serotonin Transporter. (n.d.). Vertex AI Search.
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PMC.
- Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. (2011, June 13). PMC.
- Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025, August 27). MDPI.
- Serotonin transporter. (n.d.). Wikipedia.
- Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. (n.d.). Smolecule.
- Dopamine D2-Like Receptor Family Signaling Pathways. (n.d.). R&D Systems.
- What are SERT agonists and how do they work? (2024, June 21).
- The Forced Swim Test as a Model of Depressive-like Behavior. (2014, August 19). JoVE.
- The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016, July 27). Taylor & Francis Online.
- Illumination of serotonin transporter mechanism and role of the allosteric site. (2021, December 1). PMC.
- X-ray structures and mechanism of the human serotonin transporter. (n.d.). PMC.
- The Porsolt Forced Swim Test in Rats and Mice. (2022, August 15). NSW Department of Primary Industries.
- Forced Swim Test. (n.d.). Maze Engineers.
- Factsheet on the forced swim test. (n.d.).
- Forced Swim Test in Mice. (2015, March 2). IACUC.
- Phenylpiperazine derivatives: A patent review (2006 - Present). (n.d.). ResearchGate.
- Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies. (2025, June 5). WuXi AppTec DMPK.
- In vitro and in vivo techniques in CNS drug discovery. (2006, February 2). European Pharmaceutical Review.
- Phenylpiperazine derivatives: a patent review (2006 - present). (2012, October 15). PubMed.
- Comparison between in-vivo, in-vitro, and in-silico methods. (n.d.). ResearchGate.
- Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
- Receptor-Ligand Binding Assays. (2022, October 25). Labome.
- SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC.
- Phenylpiperazine. (n.d.). Wikipedia.
- PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019, December 30). PharmacologyOnLine.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.
- Radioligand binding methods: practical guide and tips. (n.d.).
- Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof.
- In vitro, in vivo and in silico models of drug distribution into the brain. (2013, June 15). PubMed.
- The Strategic Advantage of the 1-(4-Bromophenyl)-4-ethylpiperazine Scaffold in Modern Drug Discovery. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 8. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. lasa.co.uk [lasa.co.uk]
- 15. pdf.smolecule.com [pdf.smolecule.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
